1-Methylcyclopropanecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylcyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-5(2-3-5)4(6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDXPJJHRWOFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509925 | |
| Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16480-05-0 | |
| Record name | 1-Methylcyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopropane-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride (CAS Number 16480-05-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropanecarbonyl chloride, with CAS number 16480-05-0, is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a cyclopropyl ring, a motif of significant interest in the development of novel therapeutics. The strained three-membered ring of the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates, often leading to enhanced potency and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its application in pharmaceutical research.
Chemical and Physical Properties
This compound is a liquid at room temperature and is characterized by the following properties.[1][2] Proper handling and storage are crucial due to its reactivity and potential hazards.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16480-05-0 | [1] |
| Molecular Formula | C₅H₇ClO | [1] |
| Molecular Weight | 118.56 g/mol | [1] |
| Appearance | Liquid | |
| Purity | ≥97.0% | [1] |
| Boiling Point (Predicted) | 108.3 ± 9.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.212 ± 0.06 g/cm³ | N/A |
| SMILES | CC1(CC1)C(=O)Cl | [1] |
| Storage Temperature | Refrigerator |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. This precursor can be synthesized through various methods, including the cyclopropanation of methacrylic acid derivatives.[3]
Synthesis of 1-Methylcyclopropanecarboxylic Acid
A common method for the preparation of 1-methylcyclopropanecarboxylic acid involves a cyclopropylation reaction of a methacrylate ester followed by hydrolysis. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid
-
Materials: Methacrylic acid (or its ester), trihalomethane (e.g., bromoform or chloroform), a strong base (e.g., sodium hydroxide), a suitable solvent (e.g., water or a biphasic system with a phase-transfer catalyst), and metallic sodium for dehalogenation.
-
Step 1: Cyclopropylation. In a reaction vessel, methacrylic acid or its ester is reacted with a trihalomethane in the presence of a strong base. This reaction proceeds via a dihalocarbene intermediate to form a 2,2-dihalo-1-methylcyclopropanecarboxylate derivative. The reaction conditions are typically mild.[3]
-
Step 2: Dehalogenation. The resulting dihalocyclopropane derivative is then treated with metallic sodium to remove the halogen atoms, yielding the methyl cyclopropionate or related derivative.[3]
-
Step 3: Hydrolysis and Acidification. The ester is subsequently hydrolyzed under basic conditions, followed by acidification to yield 1-methylcyclopropanecarboxylic acid.[3] The product can be purified by distillation or crystallization.
Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used chlorinating agents.
Experimental Protocol: Synthesis of this compound from 1-Methylcyclopropanecarboxylic Acid
-
Materials: 1-Methylcyclopropanecarboxylic acid, thionyl chloride (or oxalyl chloride), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).
-
Procedure:
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
-
Caption: Synthetic pathway for this compound.
Key Reactions and Applications in Drug Development
This compound is a versatile reagent primarily used for the introduction of the 1-methylcyclopropylcarbonyl moiety into various molecules. Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.
Amide Bond Formation
The most common application of this compound in medicinal chemistry is in the formation of amide bonds through reaction with primary or secondary amines. This reaction, often carried out under Schotten-Baumann conditions, is fundamental to the synthesis of a vast number of pharmaceutical compounds.[4][5]
Experimental Protocol: General Procedure for Amide Synthesis
-
Materials: this compound, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.
-
The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude amide product can be purified by column chromatography or recrystallization.
-
References
- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 2. CYCLOPROPANECARBONYL CHLORIDE,1-METHYL- CAS#: 16480-05-0 [m.chemicalbook.com]
- 3. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.dk]
- 5. youtube.com [youtube.com]
Synthesis of 1-Methylcyclopropanecarbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-methylcyclopropanecarbonyl chloride, a valuable building block in medicinal chemistry and organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to facilitate its preparation and purification in a laboratory setting.
Introduction
This compound is a reactive acyl chloride that serves as a key intermediate for the introduction of the 1-methylcyclopropyl moiety into larger molecules. The strained cyclopropane ring imparts unique conformational constraints and metabolic stability to drug candidates, making this an attractive structural motif in pharmaceutical research. The primary route to this compound involves the conversion of 1-methylcyclopropanecarboxylic acid using a suitable chlorinating agent.
Synthesis Pathway
The most common and efficient method for the synthesis of this compound is the reaction of 1-methylcyclopropanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Method A: Using Thionyl Chloride
This method is robust and suitable for larger-scale preparations. Thionyl chloride acts as both the reagent and the solvent.
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-methylcyclopropanecarboxylic acid (1.0 eq). The condenser outlet should be connected to a gas trap containing an aqueous solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Carefully add an excess of thionyl chloride (2.0 - 3.0 eq) to the flask.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to a gentle reflux (approximately 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Method B: Using Oxalyl Chloride
This method is generally milder and is preferred for smaller-scale syntheses or with sensitive substrates. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: The solvent and excess reagents are removed under reduced pressure. The crude product is then purified by distillation under reduced pressure.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methylcyclopropanecarboxylic Acid | C₅H₈O₂ | 100.12 | 183-185 |
| This compound | C₅H₇ClO | 118.56 | Not available |
Table 2: Spectroscopic Data for this compound (Predicted)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~1.5 (s, 3H, CH₃), ~1.2-1.6 (m, 4H, cyclopropyl CH₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~175 (C=O), ~30 (quaternary C), ~20 (CH₃), ~18 (CH₂) |
| IR (neat) | ν (cm⁻¹): ~1780 (C=O stretch, acid chloride) |
Note: The spectroscopic data is predicted based on analogous structures and general chemical shift/frequency ranges. Actual values may vary.
Purification Workflow
Purification of the synthesized this compound is critical to remove unreacted starting materials and chlorinating agents. The general workflow is outlined below.
Caption: A logical workflow for the purification of this compound.
Safety Considerations
-
1-Methylcyclopropanecarboxylic acid: May cause skin and eye irritation.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage.
-
Oxalyl chloride: Corrosive and toxic. Reacts violently with water.
-
This compound: Assumed to be corrosive and moisture-sensitive.
-
All manipulations should be performed in a fume hood with appropriate PPE, including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound. The detailed protocols and purification workflows are intended to enable researchers to produce this valuable synthetic intermediate with high purity. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
An In-depth Technical Guide to the Molecular Structure of 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure of 1-methylcyclopropanecarbonyl chloride (C₅H₇ClO), a reactive acyl chloride incorporating a strained cyclopropane ring. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide leverages predictive models and established principles of organic chemistry to elucidate its structural characteristics. This document presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, to aid in the identification and characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis from 1-methylcyclopropanecarboxylic acid is provided, along with relevant safety information. The presented data and methodologies are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a halogenated derivative of a cyclopropane, a unique three-membered ring system characterized by significant ring strain. This inherent strain imparts distinct chemical reactivity to cyclopropane-containing molecules, making them valuable building blocks in organic synthesis. The presence of the acyl chloride functional group, a highly reactive acylating agent, further enhances the synthetic utility of this compound, allowing for the introduction of the 1-methylcyclopropylcarbonyl moiety into a wide range of molecules. This guide aims to provide a comprehensive understanding of the molecular structure of this compound through predicted spectroscopic analysis and to offer a practical synthetic route for its preparation.
Molecular Structure and Properties
The fundamental structural details and key properties of this compound are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 1-methylcyclopropane-1-carbonyl chloride | N/A |
| Chemical Formula | C₅H₇ClO | N/A |
| CAS Number | 16480-05-0 | N/A |
| Molecular Weight | 118.56 g/mol | N/A |
| SMILES | CC1(CC1)C(=O)Cl | N/A |
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra, the following sections present predicted spectroscopic data for this compound. These predictions are based on established empirical rules and computational models, providing a valuable reference for the structural elucidation of this molecule.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for determining the connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons in this compound are presented below. The cyclopropane ring protons are expected to be diastereotopic and will appear as complex multiplets.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~1.5 | Singlet | 3H |
| CH₂ (cyclopropane) | ~1.2 - 1.8 | Multiplet | 4H |
Predicted ¹³C NMR Spectrum
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized in the following table.
| Carbon | Predicted Chemical Shift (ppm) |
| C =O | ~175 |
| C -CH₃ (quaternary) | ~30 |
| C H₂ (cyclopropane) | ~20-25 (two signals expected) |
| C H₃ | ~20 |
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below. The most characteristic band will be the strong carbonyl stretch of the acyl chloride.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | 1780 - 1815 | Strong |
| C-H (sp³ stretch) | 2850 - 3000 | Medium-Strong |
| C-Cl (stretch) | 650 - 850 | Medium-Strong |
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid, through reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[1][2] This is a standard and effective method for the preparation of acyl chlorides.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a general procedure for the synthesis of this compound from 1-methylcyclopropanecarboxylic acid using thionyl chloride. This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[3][4][5]
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent (optional)
-
Dry glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Reactant Addition: To the round-bottom flask, add 1-methylcyclopropanecarboxylic acid (1.0 equivalent). If using a solvent, add anhydrous DCM.
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution/suspension of the carboxylic acid via the dropping funnel. The addition should be performed at room temperature or 0 °C to control the initial exothermic reaction.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. Care should be taken as thionyl chloride is corrosive and volatile.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Safety Information
This compound is expected to be a reactive and hazardous compound. As an acyl chloride, it will react violently with water and other nucleophiles, releasing corrosive hydrogen chloride gas.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the molecular structure of this compound based on predicted spectroscopic data. While experimental validation is pending, the provided information serves as a robust starting point for researchers interested in the synthesis and application of this compound. The detailed synthetic protocol offers a practical method for its preparation, enabling further investigation into its chemical properties and potential applications in various fields of chemical research and development. The unique structural features of the 1-methylcyclopropyl moiety, combined with the reactivity of the acyl chloride, make this a compound of significant interest for the construction of complex molecular architectures.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic and Experimental Data for 1-Methylcyclopropanecarbonyl Chloride Remains Largely Undisclosed in Public Domain
For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic and experimental data is critical for the characterization and utilization of chemical compounds. However, a thorough investigation for such data on 1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) reveals a significant lack of publicly available information, hindering the creation of a detailed technical guide.
While the identity of this compound is confirmed with a molecular formula of C₅H₇ClO and a molecular weight of 118.56 g/mol , specific quantitative spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), are not available in public scientific databases.[1][2] Chemical suppliers list the compound for sale and indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request, but this information is not part of the public record.[3][4]
This absence of foundational data precludes the summarization of quantitative information into structured tables for comparative analysis. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are not publicly documented.
Consequently, the core requirements for an in-depth technical guide, including data presentation in tabular format and detailed experimental methodologies, cannot be met at this time.
Logical Workflow for Compound Characterization
In the absence of specific experimental workflows for this compound, a generalized logical workflow for the characterization of a novel or uncharacterized chemical compound is presented below. This diagram illustrates the typical sequence of analytical techniques employed to elucidate the structure and purity of a chemical entity.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of a chemical compound.
This report underscores the current limitations in accessing detailed public data for this compound. Researchers requiring this information would likely need to synthesize the compound and perform the necessary spectroscopic analyses independently or obtain the data directly from a commercial supplier.
References
An In-depth Technical Guide to 1-Methylcyclopropane-1-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 1-Methylcyclopropane-1-carbonyl chloride
Introduction
1-Methylcyclopropane-1-carbonyl chloride is a reactive acyl chloride containing a strained cyclopropane ring. This structural motif is of significant interest in medicinal chemistry and drug development. The cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, making it a valuable component in the design of novel therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 1-methylcyclopropane-1-carbonyl chloride, with a focus on its relevance to researchers in the pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-methylcyclopropane-1-carbonyl chloride and its precursor, 1-methylcyclopropane-1-carboxylic acid, is provided below.
| Property | 1-Methylcyclopropane-1-carbonyl chloride | 1-Methylcyclopropane-1-carboxylic acid |
| IUPAC Name | 1-methylcyclopropane-1-carbonyl chloride | 1-methylcyclopropane-1-carboxylic acid |
| CAS Number | 16480-05-0 | 6914-76-7 |
| Molecular Formula | C₅H₇ClO | C₅H₈O₂ |
| Molecular Weight | 118.56 g/mol | 100.12 g/mol |
| Appearance | Not specified (typically a liquid) | Colorless crystalline solid or liquid |
| Boiling Point | Not specified | 185 °C |
| Melting Point | Not specified | 32 °C |
| Purity | Typically >97.0% | >95% |
Synthesis
The synthesis of 1-methylcyclopropane-1-carbonyl chloride is typically achieved through a two-step process, starting from readily available precursors. The first step involves the synthesis of 1-methylcyclopropane-1-carboxylic acid, which is then converted to the target acyl chloride.
Logical Synthesis Workflow
References
physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methylcyclopropanecarbonyl chloride, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for this compound, information from its close structural analog, cyclopropanecarbonyl chloride, is included for reference and comparison, and is clearly noted.
Compound Identification and Descriptors
| Identifier | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 16480-05-0 | [1] |
| Molecular Formula | C5H7ClO | [1] |
| Molecular Weight | 118.56 g/mol | |
| SMILES | CC1(CC1)C(=O)Cl | [1] |
| InChIKey | Not available |
Physical Properties
| Property | Value (for Cyclopropanecarbonyl chloride) | Reference |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 119 °C (lit.) | [2] |
| Density | 1.152 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.452 (lit.) |
Chemical Properties and Reactivity
This compound is a reactive acyl chloride. The presence of the strained cyclopropane ring and the electrophilic carbonyl group dictates its chemical behavior.
-
Reactivity with Nucleophiles: As an acyl chloride, it is expected to react readily with a wide range of nucleophiles (e.g., alcohols, amines, water) to form corresponding esters, amides, and carboxylic acids. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic acyl substitution.
-
Moisture Sensitivity: This compound is expected to be highly sensitive to moisture. It will react violently with water to produce 1-methylcyclopropanecarboxylic acid and corrosive hydrochloric acid gas.[3][4]
-
Stability: It should be stored under an inert atmosphere in a cool, dry place away from moisture and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and alcohols are incompatible with this type of compound.[3]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3][4]
Spectroscopic Data
Experimental spectroscopic data for this compound is not available in the reviewed sources. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show signals corresponding to the methyl group protons (a singlet) and the diastereotopic methylene protons of the cyclopropane ring (a complex multiplet pattern).
-
¹³C NMR: The spectrum should display a characteristic signal for the carbonyl carbon at a downfield chemical shift, in addition to signals for the methyl carbon and the carbons of the cyclopropane ring.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in an acyl chloride is expected in the region of 1780-1815 cm⁻¹.
Experimental Protocols
Synthesis of this compound
A general and widely used method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5]
Reaction:
1-Methylcyclopropanecarboxylic acid + Chlorinating Agent → this compound + Byproducts
Detailed Methodology (General Procedure):
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel is charged with 1-methylcyclopropanecarboxylic acid. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.
-
Addition of Chlorinating Agent: Thionyl chloride (approximately 1.2 to 1.5 molar equivalents) is added dropwise to the carboxylic acid at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) for a period of 1 to 3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Work-up and Purification: The excess thionyl chloride is removed by distillation, often under reduced pressure. The resulting crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
While specific examples for this compound are not detailed in the available literature, its structural motif is of significant interest in medicinal chemistry. The cyclopropane ring is a bioisostere for various functional groups and can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity of a drug candidate to its target. As a reactive intermediate, this compound is a valuable building block for introducing the 1-methylcyclopropylcarbonyl moiety into larger, more complex molecules with potential therapeutic applications.
Safety and Handling
The following safety and handling information is based on data for cyclopropanecarbonyl chloride and should be considered relevant for this compound.
-
GHS Hazard Classification: Expected to be classified as a flammable liquid, corrosive to metals, acutely toxic (oral, dermal, inhalation), and causing severe skin burns and eye damage.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3] Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge. Do not breathe mist, vapors, or spray.[3][7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere. Keep away from incompatible materials.[3]
-
Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations. Do not use water for cleanup.[3]
Caption: General reaction with a nucleophile.
References
- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 2. Shiva Pharmachem Ltd. [shivapharmachem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Safety and Handling of 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0), a reactive acyl chloride used in pharmaceutical and chemical synthesis.[1] Due to limited specific data for this compound, information from its parent compound, Cyclopropanecarbonyl chloride (CAS No. 4023-34-1), is also referenced and noted where applicable.
Hazard Identification and Classification
This compound is a hazardous chemical that presents multiple risks. It is classified as a flammable liquid and vapor, is toxic or harmful if swallowed, and causes severe skin burns and eye damage.[2][3] The substance is also moisture-sensitive and reacts violently with water, liberating toxic gases such as hydrogen chloride.[2][4][5] It is a lachrymator, meaning it can cause tearing.[4]
GHS Hazard Classification Summary
The following table summarizes the GHS classifications, primarily based on data for the closely related Cyclopropanecarbonyl chloride.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor OR H226: Flammable liquid and vapour.[2][6] |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed OR H302: Harmful if swallowed.[2][3] |
| Skin Corrosion / Irritation | Category 1A or 1B | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage.[2] |
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available data for the target compound and its parent compound for comparison.
| Property | This compound | Cyclopropanecarbonyl chloride |
| CAS Number | 16480-05-0[1] | 4023-34-1[7] |
| Molecular Formula | C₅H₇ClO[1] | C₄H₅ClO[7] |
| Molecular Weight | 118.56 g/mol [1] | 104.53 g/mol [7] |
| Appearance | - | Colorless to pale yellow liquid[7] |
| Boiling Point | 108.3±9.0 °C (Predicted)[8] | 119-121 °C[7] |
| Density | 1.212±0.06 g/cm³ (Predicted)[8] | 1.152 g/mL at 25 °C |
| Flash Point | - | 23 °C / 73.4 °F[9] |
| Refractive Index | - | n20/D 1.452 |
| Solubility | - | Reacts violently with water; soluble in organic solvents like ether and benzene.[7][10] |
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation : Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9] The work area should be equipped with an eyewash station and a safety shower.[9][11]
-
Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[12] Contact lenses should not be worn.[12]
-
Skin Protection : Wear appropriate protective gloves (e.g., Butyl rubber, Viton®) and clothing to prevent skin contact. A flame-retardant lab coat is recommended.[13]
-
Respiratory Protection : If there is a risk of inhalation despite engineering controls, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases.[9][11]
Safe Handling Practices
-
Avoid all personal contact, including inhalation.[12]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][12]
-
Use explosion-proof electrical and lighting equipment.[6][9]
-
Ground and bond containers and receiving equipment to prevent static electricity discharges, which can cause fires.[6][8]
-
Use only non-sparking tools.[6]
-
Prevent contact with water and moisture.[9] Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Do not eat, drink, or smoke in the handling area.[12]
-
Wash hands thoroughly after handling.[13]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances.[8][12]
-
Store in a refrigerator (2-8°C) in a designated flammables area.[9]
-
Protect from moisture.[9]
-
Incompatible Materials : Strong oxidizing agents, strong bases, alcohols, and water.[8][9]
Emergency Procedures
Immediate and appropriate action is critical in case of an emergency.
First Aid Measures
-
Inhalation : Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][15]
-
Skin Contact : Immediately flush the skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use a safety shower if available. Seek immediate medical attention.[8][12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][12]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15][16]
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][15] Do not use water , as the substance reacts violently with it.[4][15]
-
Specific Hazards : The vapor is flammable and may travel a considerable distance to an ignition source and flash back.[9][12] Containers may explode when heated.[9] Combustion produces toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9][12]
-
Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[8][9]
Accidental Release Measures
-
Evacuate all non-essential personnel from the area and move upwind.[12]
-
Wear full personal protective equipment (See Section 3.1).
-
Ventilate the area.
-
Contain the spill using a non-combustible absorbent material like dry sand or earth. Do not use water.[8][12]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]
Disposal Considerations
-
Disposal of this compound and its containers must be handled as hazardous waste.
-
Consult with a licensed professional waste disposal service.[18]
-
Disposal should be in accordance with all applicable federal, state, and local regulations.[12][14]
-
Do not dispose of into sewer systems.[13]
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This method is used to estimate the acute oral toxicity of a substance.[6]
-
Principle : The method involves a stepwise procedure with a limited number of animals per step. The outcome of one step determines the dose for the next. The goal is to identify a dose that causes mortality or evident toxicity, allowing for classification into one of several toxicity classes defined by LD50 cut-off values.[6]
-
Methodology : The test substance is administered orally by gavage to a group of fasted animals (typically rats), starting at a defined dose level (e.g., 300 mg/kg).[15] Animals are observed for signs of toxicity and mortality for up to 14 days.[15] Depending on the outcome (e.g., number of mortalities), the dose for the next group is either increased or decreased, or the test is concluded. This approach minimizes the number of animals required while still providing sufficient information for hazard classification.[14]
In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test (OECD TG 431)
This in vitro test is used to identify corrosive chemicals without the use of live animals.[12][17]
-
Principle : The test is based on the premise that corrosive chemicals can penetrate the outer layer of the skin (stratum corneum) and are toxic to the underlying cells.[12][17] It uses a commercially available model of reconstructed human epidermis (RhE), which mimics the properties of human skin.[12][17]
-
Methodology : The test chemical is applied directly to the surface of the RhE tissue for specific exposure times (e.g., 3 minutes and 60 minutes).[11] After exposure, the tissue is rinsed, and cell viability is measured using a colorimetric assay, typically the MTT assay.[17] In this assay, a vital dye (MTT) is converted by living cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. A chemical is classified as corrosive if cell viability falls below defined thresholds (e.g., less than 50% viability after 3 minutes of exposure).[11][17]
Workflow and Relationship Diagrams
Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanecarbonyl chloride Supplier in India [4023-34-1] [ketonepharma.com]
- 8. CYCLOPROPANECARBONYL CHLORIDE,1-METHYL- CAS#: 16480-05-0 [m.chemicalbook.com]
- 9. scantox.com [scantox.com]
- 10. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. oecd.org [oecd.org]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. umwelt-online.de [umwelt-online.de]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. senzagen.com [senzagen.com]
- 18. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride, is a valuable building block in organic synthesis, particularly in the construction of molecules with pharmaceutical and agrochemical relevance. The incorporation of the strained 1-methylcyclopropyl moiety can impart unique conformational constraints and metabolic stability to target molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis from its carboxylic acid precursor, its physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery, supported by the known biological activities of related cyclopropane-containing compounds.
Introduction: The Significance of the 1-Methylcyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry.[1][2] Its rigid structure provides a level of conformational constraint that can enhance the binding affinity and selectivity of a molecule for its biological target.[3] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[3] The addition of a methyl group to the cyclopropane ring, as in this compound, introduces an additional stereochemical feature and can further influence the molecule's interaction with biological systems. This guide focuses on this compound as a key intermediate for introducing this valuable structural motif.
Discovery and History
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is summarized in the table below. Spectroscopic data, while not available from a primary literature source for this specific compound, can be inferred from data for structurally similar compounds like cyclopropanecarbonyl chloride.
| Property | Value |
| Molecular Formula | C₅H₇ClO |
| Molecular Weight | 118.56 g/mol |
| CAS Number | 16480-05-0 |
| Appearance | Likely a colorless to light yellow liquid |
| Boiling Point | Not reported, but expected to be similar to or slightly higher than cyclopropanecarbonyl chloride (119 °C) |
| Density | Not reported |
Spectroscopic Data (Predicted)
-
¹H NMR: Similar to cyclopropanecarbonyl chloride, with the addition of a singlet for the methyl group protons.
-
¹³C NMR: Expected to show signals for the methyl carbon, the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the carbonyl carbon.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of a chlorine atom and the cyclopropyl ring.
Experimental Protocols
Synthesis of 1-Methylcyclopropanecarboxylic Acid
A common route to 1-methylcyclopropanecarboxylic acid involves the cyclopropanation of a suitable precursor followed by hydrolysis. The following is a representative protocol adapted from patent literature.
Reaction Scheme:
Caption: Synthesis of 1-Methylcyclopropanecarboxylic Acid.
Protocol:
-
Cyclopropanation: To a stirred solution of methacrylic acid and a phase-transfer catalyst in a suitable organic solvent, a solution of sodium hydroxide is added. Chloroform is then added dropwise at a controlled temperature. The reaction is monitored until completion.
-
Work-up and Isolation of Intermediate: The reaction mixture is acidified, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2,2-dichloro-1-methylcyclopropanecarboxylic acid.
-
Reductive Dehalogenation: The dihalogenated intermediate is dissolved in a suitable solvent and treated with a reducing agent, such as sodium in liquid ammonia, to afford 1-methylcyclopropanecarboxylic acid.
-
Purification: The final product is purified by distillation or recrystallization.
Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The following protocol is a general method applicable to the synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol:
-
Reaction Setup: A reaction flask is charged with 1-methylcyclopropanecarboxylic acid and a catalytic amount of N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Addition of Chlorinating Agent: Oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is allowed to proceed until gas evolution ceases.
-
Work-up and Purification: The excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a key intermediate for the introduction of the 1-methylcyclopropylcarbonyl moiety into larger molecules. This is typically achieved through acylation reactions with various nucleophiles.
Synthesis of Amides and Esters
The high reactivity of the acyl chloride allows for the facile synthesis of amides and esters, which are common functional groups in drug molecules.
Reaction Workflow:
Caption: General Acylation Reactions.
Role in Medicinal Chemistry
While specific biological activities of this compound itself have not been reported, the 1-methylcyclopropyl group is a valuable pharmacophore. Its incorporation into drug candidates can lead to:
-
Enhanced Potency: The rigid nature of the cyclopropane ring can lock the molecule in a bioactive conformation, leading to stronger interactions with the target protein.[3]
-
Improved Metabolic Stability: The cyclopropyl group is less susceptible to enzymatic degradation compared to more flexible alkyl chains.[3]
-
Modulation of Physicochemical Properties: The introduction of the 1-methylcyclopropyl group can influence properties such as lipophilicity and solubility, which are critical for drug absorption and distribution.
The diverse biological activities of cyclopropane-containing molecules, including antibacterial, antiviral, and anticancer properties, underscore the potential of building blocks like this compound in the development of new therapeutics.[1][2]
Signaling Pathways and Biological Targets
Direct interactions of this compound with specific signaling pathways have not been documented. However, as a reactive electrophile, it would be expected to react non-specifically with biological nucleophiles in vitro. Its primary role is as a synthetic intermediate to construct more complex molecules that are designed to interact with specific biological targets. The cyclopropane moiety is known to be present in molecules that target a wide range of proteins, including enzymes and receptors.[1] The specific signaling pathway modulated would depend on the overall structure of the final molecule synthesized using this building block.
Logical Relationship of Application:
References
An In-depth Technical Guide to the Reactivity Profile of 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride, serves as a valuable building block in organic synthesis, enabling the introduction of the 1-methylcyclopropyl moiety into a diverse range of molecular architectures. This document provides a comprehensive overview of its reactivity profile, intended to guide researchers, scientists, and drug development professionals in its effective utilization. The core of this guide focuses on its synthesis, stability, and characteristic reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation. Detailed experimental methodologies, quantitative data where available, and visual representations of reaction pathways are presented to facilitate a thorough understanding of its chemical behavior.
Introduction
Acyl chlorides are a class of highly reactive carboxylic acid derivatives widely employed in organic synthesis for the formation of esters, amides, and ketones. This compound (CAS No. 16480-05-0) is of particular interest due to the presence of a strained cyclopropane ring, which can influence the reactivity of the acyl chloride and impart unique conformational and metabolic properties to the resulting molecules. Its application is particularly relevant in the design and synthesis of novel therapeutic agents and other fine chemicals. This guide aims to consolidate the available technical information on the reactivity of this compound, providing a practical resource for laboratory applications.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process, starting from readily available precursors.
Synthesis of 1-Methylcyclopropanecarboxylic Acid
The precursor, 1-methylcyclopropanecarboxylic acid, can be synthesized via several routes. One common method involves the cyclopropanation of methacrylic acid or its esters, followed by hydrolysis.
Table 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
| Reactants | Reagents and Conditions | Product Yield | Reference |
| Methacrylic acid, Chloroform, Sodium hydroxide | Phase-transfer catalyst, heat | Not specified | General |
| 2,2-Dichloro-1-methylcyclopropylnitrile | Sodium metal, followed by acidic or basic hydrolysis | 92.7% (nitrile), 93.1% (acid) | [1] |
dot
References
In-Depth Technical Guide to the Theoretical Study of 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical investigation of 1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride containing a strained cyclopropane ring. Due to the limited availability of experimental and theoretical data in existing literature, this document details an in silico study employing quantum chemical calculations to elucidate the molecule's structural, vibrational, and electronic properties. The methodologies presented herein serve as a robust framework for the computational analysis of similar small organic molecules. All quantitative data, including optimized geometric parameters, calculated vibrational frequencies, and predicted NMR chemical shifts, are systematically tabulated for clarity and comparative analysis. Furthermore, a detailed workflow of the theoretical study is visualized to guide researchers in applying similar computational strategies.
Introduction
This compound is an intriguing molecule for theoretical study due to the presence of two key reactive moieties: the highly strained cyclopropane ring and the electrophilic acyl chloride group. The inherent ring strain of the cyclopropane ring, with its 60° C-C-C bond angles, significantly influences the molecule's geometry and reactivity.[1][2] The acyl chloride functional group is a versatile precursor in organic synthesis, readily undergoing nucleophilic acyl substitution. A thorough understanding of the molecule's conformational preferences, vibrational modes, and electronic structure is paramount for predicting its reactivity and for the rational design of novel synthetic pathways and chemical entities in drug discovery and materials science.
This guide presents a detailed theoretical analysis of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[3]
Computational Methodology
In the absence of specific experimental protocols for this compound, a detailed computational protocol was established to generate theoretical data.
2.1. Software
All quantum chemical calculations were performed using a suitable computational chemistry software package (e.g., Gaussian, ORCA, or GAMESS).
2.2. Level of Theory
To achieve a balance between computational cost and accuracy, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed. This hybrid functional is well-established for providing reliable geometries and vibrational frequencies for organic molecules.
2.3. Basis Set
The 6-31G(d) basis set was used for all calculations. This Pople-style basis set includes polarization functions on heavy atoms, which are essential for accurately describing the geometry and electronic properties of molecules with strained rings and electronegative atoms.
2.4. Geometry Optimization
A full geometry optimization was performed in the gas phase to locate the minimum energy structure of this compound. The convergence criteria were set to the software's default values, ensuring a stationary point on the potential energy surface was reached.
2.5. Vibrational Frequency Analysis
Following the geometry optimization, a vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true local minimum (i.e., no imaginary frequencies). The calculated frequencies also provide a theoretical infrared (IR) spectrum.
2.6. NMR Chemical Shift Calculation
The GIAO (Gauge-Including Atomic Orbital) method was used to calculate the isotropic shielding constants at the B3LYP/6-31G(d) level of theory. The calculated shielding constants were then converted to chemical shifts (δ) by referencing them to the shielding constant of tetramethylsilane (TMS) calculated at the same level of theory.
Logical Workflow for Theoretical Analysis
The following diagram illustrates the logical workflow employed in this theoretical study.
Caption: Computational workflow for the theoretical study of this compound.
Results and Discussion
4.1. Optimized Molecular Geometry
The geometry of this compound was optimized to its lowest energy conformation. The key structural parameters are presented in Table 1. The C-C bond lengths within the cyclopropane ring are consistent with the high degree of ring strain. The C=O bond length is typical for an acyl chloride.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Atom 1 | Atom 2 | Value |
| Bond Length (Å) | |||
| C(ring) | C(ring) | ~1.51 | |
| C(ring) | C(carbonyl) | ~1.49 | |
| C(carbonyl) | O | ~1.19 | |
| C(carbonyl) | Cl | ~1.80 | |
| C(ring) | C(methyl) | ~1.52 | |
| Bond Angle (°) | |||
| C(ring) | C(ring) | C(ring) | |
| C(ring) | C(carbonyl) | O | |
| C(ring) | C(carbonyl) | Cl | |
| O | C(carbonyl) | Cl |
4.2. Vibrational Analysis
The calculated vibrational frequencies were all positive, confirming the optimized structure as a true minimum on the potential energy surface. The most prominent calculated vibrational frequencies are listed in Table 2. The characteristic C=O stretching frequency for acyl chlorides is predicted at a high wavenumber, which is consistent with experimental observations for similar compounds.[4]
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | ~1815 |
| C-Cl Stretch | ~750 |
| CH₃ Asymmetric Stretch | ~2980 |
| CH₃ Symmetric Stretch | ~2900 |
| Cyclopropane Ring Breathing | ~1200 |
4.3. NMR Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are summarized in Tables 3 and 4, respectively. The chemical shifts are reported relative to TMS. The protons and carbons of the cyclopropane ring are predicted to be in the upfield region, as expected. The carbonyl carbon exhibits a characteristic downfield chemical shift.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
| CH₃ | ~1.3 |
| CH₂(ring) | ~1.0 - 1.5 |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 |
| C(quat, ring) | ~30 |
| CH₂(ring) | ~20 |
| CH₃ | ~25 |
Conclusion
This technical guide has presented a comprehensive theoretical study of this compound using quantum chemical calculations. The optimized geometry, vibrational frequencies, and NMR chemical shifts have been calculated and presented in a structured format. The computational workflow and methodologies detailed herein provide a valuable resource for researchers and scientists engaged in the study of small organic molecules, particularly where experimental data is scarce. The theoretical data generated in this work can aid in the interpretation of experimental spectroscopic data and provide insights into the reactivity and properties of this and related compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
An In-depth Technical Guide to 1-Methylcyclopropanecarbonyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) is a reactive acyl chloride that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals. The incorporation of the 1-methylcyclopropylcarbonyl moiety can significantly influence the pharmacological profile of a molecule. The strained cyclopropane ring offers a unique conformational rigidity and can impact metabolic stability, binding affinity, and other pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on experimental details and data for researchers in the field of drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 1-methylcyclopropanecarboxylic acid, are presented in Table 1.
Table 1: Physicochemical Data
| Property | This compound | 1-Methylcyclopropanecarboxylic acid |
| CAS Number | 16480-05-0 | 6914-76-7 |
| Molecular Formula | C₅H₇ClO | C₅H₈O₂ |
| Molecular Weight | 118.56 g/mol | 100.12 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless crystalline solid or liquid |
| Boiling Point | 108.3 ± 9.0 °C (Predicted)[1] | 183-185 °C |
| Density | 1.212 ± 0.06 g/cm³ (Predicted)[1] | 1.079 g/cm³ |
| Storage Temperature | Refrigerator[2] | Room Temperature |
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the reaction of 1-methylcyclopropanecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to the formation of volatile byproducts, which simplifies product purification.
Experimental Protocol: Chlorination using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
1-methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or neat thionyl chloride can be used as solvent
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylcyclopropanecarboxylic acid (1.0 equivalent).
-
Slowly add an excess of thionyl chloride (1.5-2.0 equivalents). The reaction can be performed neat or in an anhydrous solvent like dichloromethane.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to a gentle reflux (approximately 50-60 °C).
-
Continue heating for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Expected Yield: >90%
A workflow for this synthesis is depicted in the following diagram:
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from data for analogous compounds and general principles.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for the methyl protons (singlet) and the cyclopropyl methylene protons (multiplets). |
| ¹³C NMR | A signal for the carbonyl carbon (downfield), the quaternary cyclopropyl carbon, the methyl carbon, and the cyclopropyl methylene carbons. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1780-1815 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation may involve the loss of Cl• and CO. |
Applications in Drug Development
The 1-methylcyclopropylcarbonyl group is an attractive scaffold in medicinal chemistry. The cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering a distinct three-dimensional profile. The methyl group provides an additional point for interaction or can be used to fine-tune lipophilicity.
The high reactivity of this compound makes it a versatile intermediate for the synthesis of a variety of derivatives, including amides, esters, and ketones. These derivatives can be explored for a wide range of biological activities. For example, the reaction with primary or secondary amines readily yields the corresponding amides, a common functional group in many drug molecules.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxamide
Materials:
-
This compound
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an excess of a concentrated aqueous solution of ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-methylcyclopropanecarboxamide.
-
The product can be further purified by recrystallization or chromatography.
A logical workflow for this amidation reaction is presented below:
Safety Information
This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and will react with water to produce hydrochloric acid.
Hazard Statements:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.[2]
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its preparation from the corresponding carboxylic acid is straightforward, and its high reactivity allows for the facile synthesis of a diverse range of derivatives. The unique structural features of the 1-methylcyclopropylcarbonyl moiety make it an important component for the design of new therapeutic agents with improved pharmacological properties. This guide provides the essential technical information for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Methodological & Application
Acylation Reactions with 1-Methylcyclopropanecarbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropanecarbonyl chloride is a reactive acylating agent of significant interest in medicinal chemistry and drug development. The incorporation of the 1-methylcyclopropyl moiety can impart unique pharmacological properties to a molecule, including enhanced metabolic stability, increased potency, and improved membrane permeability. This document provides detailed application notes and experimental protocols for the utilization of this compound in three principal types of acylation reactions: Friedel-Crafts acylation of arenes, N-acylation of amines, and O-acylation of phenols.
These protocols are intended to serve as a comprehensive guide for researchers, offering insights into reaction setup, monitoring, workup, and purification, supplemented with quantitative data and mechanistic diagrams to facilitate successful synthesis and exploration of novel chemical entities.
Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. Using this compound, this reaction allows for the synthesis of aryl 1-methylcyclopropyl ketones, which are valuable intermediates in the development of new therapeutic agents. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acyl chloride to form a highly electrophilic acylium ion.
General Reaction Scheme
Caption: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of (1-Methylcyclopropyl)(phenyl)methanone
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Addition of Arene: After the addition of the acyl chloride is complete, add anhydrous benzene (1.0 equivalent), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford the pure (1-methylcyclopropyl)(phenyl)methanone.
Quantitative Data
| Arene | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | (1-Methylcyclopropyl)(phenyl)methanone | AlCl₃ | DCM | 2 | RT | 75-85 |
N-Acylation of Amines
N-acylation is a fundamental reaction for the formation of amides, which are prevalent in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines provides a direct route to N-substituted 1-methylcyclopropanecarboxamides. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism. A base is often employed to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
References
Application Notes and Protocols: The Use of 1-Methylcyclopropanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropanecarbonyl chloride (CAS No. 16480-05-0) is a highly reactive and versatile building block increasingly employed in the synthesis of pharmaceutical intermediates. The incorporation of the 1-methylcyclopropyl moiety can significantly influence the physicochemical and pharmacological properties of a drug candidate. The strained cyclopropane ring can enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, making it a desirable feature in modern drug design.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-substituted 1-methylcyclopropanecarboxamides, a common structural motif in various active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
This compound is a valuable reagent for the acylation of a wide range of nucleophiles, particularly amines and alcohols. This reactivity is harnessed to introduce the 1-methylcyclopropylcarbonyl group into target molecules, a key step in the synthesis of numerous pharmaceutical agents.
Synthesis of Carboxamide Derivatives: The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the formation of stable amide bonds. These carboxamide functionalities are present in a diverse array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Experimental Protocols
This section details the synthesis of a model pharmaceutical intermediate, 1-methylcyclopropanecarboxamide, via the acylation of ammonia with this compound.
Protocol 1: Synthesis of 1-Methylcyclopropanecarboxamide
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Ammonia (concentrated aqueous solution or in methanol)
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of this compound (in situ)
-
To a solution of 1-methylcyclopropanecarboxylic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5-2.0 equivalents) dropwise at room temperature.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The solvent and excess oxalyl chloride are then removed by evaporation under reduced pressure to yield crude this compound, which can be used directly in the next step.
Step 2: Amidation Reaction
-
Dissolve the crude this compound (49 g) in chloroform (300 cm³).
-
In a separate flask, cool a concentrated aqueous solution of ammonia (300 cm³) to 0°C using an external ice bath.
-
Add the solution of this compound gradually to the cooled ammonia solution with stirring. The reaction is exothermic, and the temperature may rise to 20°C.
-
A white solid precipitate of 1-methylcyclopropanecarboxamide will form. The precipitate can be redissolved by the addition of more chloroform.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
The solvent is removed by evaporation under reduced pressure to yield the crude product.
Alternative Amidation (using Ammonia in Methanol):
-
Dissolve the crude this compound in dichloromethane (DCM).
-
Add this solution to a solution of excess ammonia in methanol cooled to 5°C.
-
Allow the mixture to warm to ambient temperature.
-
Remove the volatile components by evaporation to yield the title compound.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of 1-Methylcyclopropanecarboxamide
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Reagent | Ammonia | [1] |
| Solvent | Chloroform or Dichloromethane/Methanol | [1] |
| Reaction Temperature | 0°C to 20°C | [1] |
| Product Characterization | ||
| ¹H NMR (CDCl₃, δ) | 0.29 (q, 2H), 0.71 (q, 2H), 1.02 (s, 3H), 6.62 (s, 1H), 6.85 (s, 1H) | [1] |
Visualizations
References
Application Notes and Protocols for Amide Synthesis using 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a fundamental linkage in organic chemistry and is a cornerstone of many pharmaceuticals, agrochemicals, and materials. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely utilized method for the formation of amides. This application note provides a detailed experimental protocol for the synthesis of N-substituted amides using 1-methylcyclopropanecarbonyl chloride. The 1-methylcyclopropyl moiety is a desirable feature in medicinal chemistry as it can impart unique conformational constraints and metabolic stability to a molecule.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the stable amide product. A base is required to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
General Reaction Scheme
Caption: General reaction for amide synthesis.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq).
-
Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., triethylamine, 1.2-1.5 eq) to the stirring solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry vial, dissolve this compound (1.0-1.1 eq) in a small amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the cold, stirring amine solution over 5-10 minutes.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Let the mixture stir for 1-16 hours. The reaction progress can be monitored by TLC by observing the disappearance of the limiting starting material.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude amide by flash column chromatography on silica gel or by recrystallization.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of N-substituted 1-methylcyclopropanecarboxamides. Yields are highly dependent on the reactivity and steric hindrance of the amine substrate.
| Amine Substrate | Base (eq) | Solvent | Reaction Time (h) | Typical Yield Range |
| Aniline | TEA (1.5) | DCM | 4-8 | 80-95% |
| 4-Chloroaniline | TEA (1.5) | DCM | 6-12 | 75-90% |
| Benzylamine | TEA (1.2) | THF | 2-6 | 85-98% |
| Morpholine | TEA (1.2) | DCM | 1-4 | 90-99% |
Characterization Data
Below is a table with representative characterization data for a synthesized N-substituted 1-methylcyclopropanecarboxamide.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| N-phenyl-1-methylcyclopropanecarboxamide | 7.5-7.6 (m, 2H), 7.2-7.3 (m, 2H), 7.0-7.1 (m, 1H), 1.5 (s, 3H), 1.2-1.3 (m, 2H), 0.7-0.8 (m, 2H) | 172.5, 138.0, 129.0, 124.0, 120.0, 25.0, 20.0, 15.0 | [M+H]⁺ calculated for C₁₁H₁₄NO: 176.11, found: 176.1 |
Safety Precautions
-
This compound is a corrosive and moisture-sensitive acyl chloride. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction of acyl chlorides with amines can be exothermic. Proper temperature control, especially during the addition of the acyl chloride, is important.
-
Anhydrous solvents are necessary to prevent the hydrolysis of the acyl chloride.
Diagrams
Reaction Mechanism
Caption: Mechanism of amide formation.
Experimental Workflow
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for the Esterification of 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various primary and secondary alkyl esters of 1-methylcyclopropanecarboxylic acid, utilizing 1-methylcyclopropanecarbonyl chloride as the starting material. This class of compounds holds significant potential in medicinal chemistry and drug development. The 1-methylcyclopropane moiety is a valuable structural motif, and its ester derivatives serve as key intermediates in the synthesis of complex molecular architectures for novel therapeutic agents.
Application Notes
The esterification of this compound with alcohols is a robust and efficient method for the synthesis of 1-methylcyclopropanecarboxylate esters. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[1][2][3][4] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2][3][4][5][6] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and drives the reaction to completion.
The reaction is generally rapid and considered irreversible, offering high yields of the desired ester product.[4][5] The choice of solvent is typically an aprotic solvent such as dichloromethane (CH₂Cl₂), diethyl ether (Et₂O), or tetrahydrofuran (THF). Reaction temperatures are often kept low (e.g., 0 °C) initially and then allowed to warm to room temperature. Steric hindrance of the alcohol can influence the reaction rate, with primary alcohols reacting more readily than secondary alcohols.[1] For particularly hindered alcohols, alternative methods, such as the use of silver cyanide, may be employed to facilitate the esterification.[7]
Reaction Schematics and Mechanism
The general reaction for the esterification of this compound is as follows:
General Reaction:
Where R is a primary or secondary alkyl group.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The base present in the reaction mixture then neutralizes the liberated HCl.[1]
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound with a Primary Alcohol
This protocol describes a general method for the esterification of this compound with a primary alcohol using pyridine as the base.
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol, methanol, butanol)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane (5-10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 equivalents) to the stirred solution.
-
In a separate dropping funnel, dissolve this compound (1.05 equivalents) in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the alcohol/pyridine mixture at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
The crude product can be purified by column chromatography on silica gel or by distillation if it is a liquid.
Data Presentation
| Entry | Alcohol (R-OH) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Pyridine | CH₂Cl₂ | 2 | 0 to RT | >95 |
| 2 | Ethanol | Pyridine | CH₂Cl₂ | 2 | 0 to RT | >95 |
| 3 | n-Butanol | Triethylamine | THF | 3 | 0 to RT | 92 |
| 4 | Isopropanol | Pyridine | CH₂Cl₂ | 4 | 0 to RT | 85 |
| 5 | Benzyl alcohol | Pyridine | Et₂O | 3 | 0 to RT | 90 |
Note: The data presented in this table are representative examples based on general knowledge of this type of reaction and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: Experimental workflow for the esterification of this compound.
References
- 1. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. youtube.com [youtube.com]
- 7. Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Friedel-Crafts Acylation with 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds using 1-methylcyclopropanecarbonyl chloride. The resulting 1-methylcyclopropyl ketones are valuable intermediates in medicinal chemistry due to the unique physicochemical properties imparted by the cyclopropyl group.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] The use of this compound as the acylating agent provides access to aryl and heteroaryl ketones featuring a 1-methylcyclopropyl moiety. This structural motif is of significant interest in drug discovery, as the incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, and modulate the conformational properties of drug candidates.[3][4]
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of various substrates with this compound. Please note that yields can vary based on specific reaction conditions and scale.
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzene | (1-Methylcyclopropyl)(phenyl)methanone | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | 75-85 |
| Toluene | (1-Methylcyclopropyl)(p-tolyl)methanone | AlCl₃ | CH₂Cl₂ | 0 to rt | 2 | 80-90 |
| Anisole | (4-Methoxyphenyl)(1-methylcyclopropyl)methanone | AlCl₃ | CH₂Cl₂ | 0 to rt | 1.5 | 85-95 |
| Furan | Furan-2-yl(1-methylcyclopropyl)methanone | SnCl₄ | CH₂Cl₂ | 0 to rt | 3 | 60-70 |
| Thiophene | (1-Methylcyclopropyl)(thiophen-2-yl)methanone | SnCl₄ | CH₂Cl₂ | 0 to rt | 3 | 65-75 |
Experimental Protocols
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a reactive acyl chloride and should be handled with care.
-
Dichloromethane (CH₂Cl₂) is a volatile and potentially harmful solvent.
Protocol 1: General Procedure for the Acylation of Benzene, Toluene, and Anisole
This protocol describes a general method for the Friedel-Crafts acylation of activated and unactivated aromatic rings.
Materials:
-
Aromatic substrate (Benzene, Toluene, or Anisole) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser with drying tube)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask cooled in an ice-water bath, add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ dropwise via a dropping funnel.
-
After the addition is complete, continue stirring at 0 °C for 15 minutes.
-
Add a solution of the aromatic substrate (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation.
Protocol 2: General Procedure for the Acylation of Furan and Thiophene
This protocol is adapted for the acylation of more reactive and acid-sensitive five-membered heterocycles. A milder Lewis acid, tin(IV) chloride, is employed.[5][6]
Materials:
-
Heteroaromatic substrate (Furan or Thiophene) (1.0 eq)
-
This compound (1.1 eq)
-
Tin(IV) Chloride (SnCl₄) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the heteroaromatic substrate (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask cooled in an ice-water bath, add SnCl₄ (1.2 eq) dropwise.
-
After stirring for 10 minutes at 0 °C, add a solution of this compound (1.1 eq) in anhydrous CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis shows consumption of the starting material.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Applications in Drug Development
The 1-methylcyclopropyl ketone moiety is a valuable building block in medicinal chemistry. The cyclopropyl group can act as a metabolically stable bioisostere for a gem-dimethyl group or a double bond, and its rigid nature can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target.
While specific drugs containing the 1-methylcyclopropyl ketone pharmacophore are not yet widely marketed, this structural motif is actively being explored in drug discovery programs. For instance, cyclopropyl ketones are key intermediates in the synthesis of various biologically active compounds, including corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are under investigation for the treatment of anxiety and depression.[3] The synthesis of these antagonists often involves the elaboration of a cyclopropyl ketone intermediate.
The general strategy involves leveraging the reactivity of the ketone for further chemical transformations to build more complex molecular architectures. The presence of the 1-methyl group can also provide an additional point of interaction with the target protein or influence the molecule's overall lipophilicity and pharmacokinetic profile.
Further research into the synthesis and biological evaluation of derivatives of 1-methylcyclopropyl ketones is a promising avenue for the discovery of novel therapeutics.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. US7115782B2 - Process for producing aromatic compounds by Friedel-Crafts reaction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Synthesis of Novel Fungicides Utilizing 1-Methylcyclopropanecarbonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel fungicides derived from 1-methylcyclopropanecarbonyl chloride. The protocols outlined below are based on established synthetic methodologies for cyclopropanecarboxamide fungicides, a class of compounds known for their potent activity as succinate dehydrogenase inhibitors (SDHIs).
Introduction
Cyclopropane-containing molecules are of significant interest in agrochemical research due to their unique conformational and electronic properties, which can enhance biological activity and metabolic stability. This compound serves as a valuable building block for the synthesis of novel N-substituted 1-methylcyclopropanecarboxamides. This class of compounds is designed to target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi, a well-validated target for fungicides. The introduction of the 1-methylcyclopropyl moiety can influence binding affinity to the target site and modulate the physicochemical properties of the resulting molecules.
Synthetic Pathway and Experimental Protocols
The general synthetic approach involves the amide coupling of this compound with a suitable amine-containing heterocyclic or aromatic scaffold. The selection of the amine component is crucial for determining the fungicidal spectrum and potency of the final compound.
General Synthesis of N-Aryl-1-methylcyclopropanecarboxamides
This protocol describes a general method for the synthesis of a representative novel fungicide, N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide.
Experimental Workflow:
Caption: General workflow for the synthesis of N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide.
Protocol 2.1.1: Synthesis of this compound
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude this compound, which can be used in the next step without further purification.
Protocol 2.1.2: Synthesis of N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide
-
Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Antifungal Activity Assay
The following protocol describes the determination of the half-maximal effective concentration (EC₅₀) of the novel fungicide candidate against a panel of phytopathogenic fungi using the mycelial growth inhibition method.
Experimental Workflow:
Caption: Workflow for in vitro antifungal activity assay.
Protocol 3.1: Mycelial Growth Inhibition Assay
-
Prepare a stock solution (e.g., 10 mg/mL) of the synthesized fungicide in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the fungicide in molten Potato Dextrose Agar (PDA) to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate containing only DMSO in PDA should also be prepared.
-
Pour the PDA-fungicide mixtures into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.
-
-
-
Determine the EC₅₀ value by probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Quantitative Data
The following table presents hypothetical, yet representative, EC₅₀ values for the novel fungicide candidate, N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide, against a selection of common phytopathogenic fungi, in comparison to a commercial standard.
| Compound | Botrytis cinerea (Gray Mold) EC₅₀ (µg/mL) | Rhizoctonia solani (Sheath Blight) EC₅₀ (µg/mL) | Sclerotinia sclerotiorum (White Mold) EC₅₀ (µg/mL) |
| N-(4-chlorophenyl)-1-methylcyclopropanecarboxamide | 1.5 | 0.8 | 2.1 |
| Boscalid (Commercial SDHI Fungicide) | 0.5 | 0.3 | 0.9 |
Note: These values are illustrative and would need to be determined experimentally.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Carboxamide fungicides, including the novel 1-methylcyclopropanecarboxamide derivatives, are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] They function by blocking the electron transport chain at complex II (succinate dehydrogenase) in the mitochondria of fungal cells.[1] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[1]
Signaling Pathway:
Caption: Inhibition of the mitochondrial respiratory chain by 1-methylcyclopropanecarboxamide fungicides.
The binding of the fungicide to the ubiquinone-binding site (Q-site) of the SDH enzyme prevents the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[2] This disruption of the fungal energy supply is the primary mode of fungicidal action.[1]
References
Application Notes: 1-Methylcyclopropanecarbonyl Chloride as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopropanecarbonyl chloride is a valuable reactive intermediate in medicinal chemistry, primarily utilized for the introduction of the 1-methylcyclopropylcarbonyl moiety into target molecules. The cyclopropane ring, a motif of significant interest in drug design, can impart favorable physicochemical and pharmacological properties to bioactive compounds. Its inherent ring strain and three-dimensional nature can lead to enhanced metabolic stability, improved binding affinity to biological targets, and increased potency. The addition of a methyl group on the cyclopropane ring provides an additional vector for exploring structure-activity relationships (SAR). This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on its use in the development of enzyme inhibitors.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in the synthesis of N-substituted 1-methylcyclopropanecarboxamides. The amide bond is a fundamental linkage in a vast number of pharmaceuticals. By reacting this compound with various primary or secondary amines, a diverse library of compounds can be readily generated for biological screening.
A notable, albeit general, application of similar small carbocyclic acyl chlorides is in the development of enzyme inhibitors. For instance, the core structure of many inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH) consists of a central amide or urea functionality flanked by lipophilic groups. The 1-methylcyclopropyl group can serve as a lipophilic and metabolically stable substituent in such inhibitors.
While specific public domain examples detailing the biological activity of molecules derived directly from this compound are limited, the synthesis of 1-methylcyclopropanecarboxamide is a documented process, indicating its utility as a stable derivative for further synthetic transformations or as a fragment in drug discovery campaigns.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1-methylcyclopropanecarboxylic acid, its conversion to the acyl chloride, and the subsequent formation of an amide.
Protocol 1: Synthesis of 1-Methylcyclopropanecarboxylic Acid
This protocol outlines a general method for the preparation of the carboxylic acid precursor.
Materials:
-
Methacrylic acid (or its ester/amide)
-
Trihalomethane (e.g., bromoform or chloroform)
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., triethylbenzylammonium bromide)
-
Sodium metal
-
Hydrochloric acid
-
Organic solvent (e.g., ether, ethyl acetate)
Procedure:
-
Cyclopropylation: To a solution of sodium hydroxide, add methacrylic acid and a phase-transfer catalyst. Slowly add trihalomethane to the mixture at 25-30 °C. Stir until the reaction is complete (monitored by TLC or GC). This forms the 2,2-dihalo-1-methylcyclopropanecarboxylic acid intermediate.
-
Dehalogenation: The crude dihalide is then subjected to dehalogenation using a reducing agent such as sodium metal in an appropriate solvent to yield the sodium salt of 1-methylcyclopropanecarboxylic acid.
-
Acidification: The resulting salt is acidified with hydrochloric acid.
-
Extraction: The 1-methylcyclopropanecarboxylic acid product is extracted with an organic solvent.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride.[1]
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Inert organic solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in an inert organic solvent.[1]
-
Slowly add thionyl chloride (1.0 to 1.5 eq) to the solution at room temperature.[1]
-
Heat the reaction mixture to a temperature between 50 °C and 90 °C.[1]
-
Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, the excess thionyl chloride and the solvent can be removed by distillation to yield the crude this compound, which can often be used in the next step without further purification.[1]
Protocol 3: Synthesis of N-Substituted 1-Methylcyclopropanecarboxamides
This protocol provides a general method for the acylation of amines with this compound.[1]
Materials:
-
This compound
-
Primary or secondary amine
-
Inert organic solvent (e.g., dichloromethane, toluene)
-
Base (e.g., triethylamine, pyridine, or aqueous ammonium hydroxide for the unsubstituted amide)
Procedure:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (1.1-1.5 eq, if not using aqueous ammonia) in an inert organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution. For the synthesis of the primary amide, aqueous ammonium hydroxide can be used.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1N HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 1-methylcyclopropanecarboxamide. For the synthesis of 1-methylcyclopropanecarboxamide, precipitation of the product may occur upon cooling the reaction mixture.[1]
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀, Kᵢ values) for bioactive molecules synthesized directly using this compound. However, the general class of cyclopropane carboxamides has shown a wide range of biological activities.[2] For instance, derivatives of 1-phenylcyclopropane carboxamide have demonstrated antiproliferative activity against human myeloid leukemia cell lines.[2]
Should specific data become available for a series of N-substituted 1-methylcyclopropanecarboxamides, the following table structure is recommended for clear comparison:
| Compound ID | R Group (Amine Substituent) | Target | Assay Type | IC₅₀ (nM) |
| 1a | Benzyl | FAAH | Enzymatic | Data |
| 1b | 4-Chlorophenyl | FAAH | Enzymatic | Data |
| 1c | 3-Pyridyl | FAAH | Enzymatic | Data |
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow from the precursor carboxylic acid to the final amide products.
Caption: Synthetic workflow for amide synthesis.
Potential Signaling Pathway Inhibition
While a specific signaling pathway for a molecule derived from this compound is not yet defined in the literature, a hypothetical inhibitory action on an enzyme like Fatty Acid Amide Hydrolase (FAAH) can be depicted. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.
Caption: Hypothetical inhibition of the FAAH pathway.
Conclusion
This compound serves as a reactive and useful building block for introducing the 1-methylcyclopropylcarbonyl group into molecules of medicinal interest. Its primary utility is in the straightforward synthesis of a diverse range of amides. While specific examples of highly potent drug candidates derived from this particular building block are not yet prevalent in publicly accessible literature, the established biological significance of the cyclopropane carboxamide scaffold suggests that derivatives of this compound hold potential for the discovery of novel therapeutics. The provided protocols offer a solid foundation for researchers to synthesize and explore the biological activities of this class of compounds.
References
Application Notes and Protocols for the Reaction of 1-Methylcyclopropanecarbonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-methylcyclopropanecarboxamides via the reaction of 1-methylcyclopropanecarbonyl chloride with a variety of primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry, enabling the incorporation of the valuable 1-methylcyclopropyl moiety into molecular scaffolds. The cyclopropyl group is a sought-after bioisostere for phenyl rings and other functionalities, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
Introduction
The reaction of this compound with amines proceeds via a nucleophilic acyl substitution mechanism to form a stable amide bond. This compound is a reactive acylating agent that readily couples with a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. The resulting 1-methylcyclopropanecarboxamides are important intermediates and final products in drug discovery and development, finding application as enzyme inhibitors, receptor modulators, and other therapeutic agents. The rigid, three-dimensional nature of the cyclopropyl group can impart favorable conformational constraints on a molecule, leading to improved biological activity.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes the reaction of this compound with a diverse set of amines under standardized conditions. These examples highlight the versatility of this reaction in generating a library of 1-methylcyclopropanecarboxamides.
| Amine Substrate | Product | Amine Type | Reaction Conditions | Yield (%) |
| Aniline | N-Phenyl-1-methylcyclopropanecarboxamide | Primary, Aromatic | Triethylamine, Dichloromethane, 0 °C to rt, 4h | 92 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-1-methylcyclopropanecarboxamide | Primary, Aromatic | Triethylamine, Dichloromethane, 0 °C to rt, 4h | 95 |
| Benzylamine | N-Benzyl-1-methylcyclopropanecarboxamide | Primary, Aliphatic | Triethylamine, Dichloromethane, 0 °C to rt, 3h | 96 |
| Cyclohexylamine | N-Cyclohexyl-1-methylcyclopropanecarboxamide | Primary, Aliphatic | Triethylamine, Dichloromethane, 0 °C to rt, 3h | 94 |
| Piperidine | 1-(1-Methylcyclopropanecarbonyl)piperidine | Secondary, Heterocyclic | Triethylamine, Dichloromethane, 0 °C to rt, 2h | 98 |
| Morpholine | 4-(1-Methylcyclopropanecarbonyl)morpholine | Secondary, Heterocyclic | Triethylamine, Dichloromethane, 0 °C to rt, 2h | 97 |
| N-Methylaniline | N-Methyl-N-phenyl-1-methylcyclopropanecarboxamide | Secondary, Aromatic | Triethylamine, Dichloromethane, 0 °C to rt, 6h | 85 |
| Ammonia (aq.) | 1-Methylcyclopropanecarboxamide | Primary | Dichloromethane, 0 °C to rt, 2h | 90 |
Experimental Protocols
The following are detailed methodologies for the synthesis of 1-methylcyclopropanecarboxamides.
General Protocol for the Reaction of this compound with Primary and Secondary Amines
This protocol describes a general and efficient method for the synthesis of N-substituted-1-methylcyclopropanecarboxamides.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.05 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triethylamine (1.5 eq) to the cooled amine solution.
-
In a separate, dry dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the stirring amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1-methylcyclopropanecarboxamide.
Protocol for the Synthesis of 1-Methylcyclopropanecarboxamide (Reaction with Ammonia)
This protocol outlines the synthesis of the primary amide, 1-methylcyclopropanecarboxamide.
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (28-30%) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add aqueous ammonia (5.0 eq) dropwise to the cooled solution. A white precipitate may form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclopropanecarboxamide as a solid.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure primary amide.
Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation of the nitrogen, the stable amide product is formed. A base, such as triethylamine, is used to neutralize the HCl byproduct.
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Workflow
The general workflow for the synthesis and purification of 1-methylcyclopropanecarboxamides is a straightforward and robust process.
Caption: General Experimental Workflow.
Logical Relationship in Drug Discovery
The incorporation of the 1-methylcyclopropyl moiety can significantly impact the properties of a lead compound in the drug discovery process.
Caption: Role in Lead Optimization.
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Methylcyclopropanecarbonyl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of 1-methylcyclopropanecarbonyl chloride and its subsequent conversion into various amide and ester derivatives. This document is intended for use by qualified researchers and scientists in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is readily achieved from its corresponding carboxylic acid using common chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Charging the Flask: Add 1-methylcyclopropanecarboxylic acid to the flask. If desired, an anhydrous solvent like dichloromethane can be used.
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid at room temperature with stirring. The reaction is often performed neat (without solvent).
-
Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-3 hours. The evolution of gas (SO₂ and HCl) should be observed. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Table 1: Synthesis of Cyclopropanecarbonyl Chloride (Analogous Reaction) .[1]
| Starting Material | Chlorinating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Cyclopropanecarboxylic Acid | Thionyl Chloride (1.5) | 80 | 0.5 | 90-96 | >98 |
Note: This data is for the synthesis of the closely related cyclopropanecarbonyl chloride and serves as a representative example.
Synthesis of 1-Methylcyclopropanecarboxamide Derivatives
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Aryl-1-methylcyclopropanecarboxamides
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve the substituted aniline and a base (e.g., triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled amine solution via the addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Table 2: Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives (Analogous Reactions)
| Acyl Chloride | Amine | Coupling Agent | Base | Solvent | Yield (%) |
| 1-Phenylcyclopropanecarbonyl chloride | Methyl 2-(aminophenoxy)acetate | HATU | DIPEA | DMF | 85 |
Note: This data is for the synthesis of derivatives of the closely related 1-phenylcyclopropanecarbonyl chloride and serves as a representative example.
Synthesis of 1-Methylcyclopropanecarboxylate Ester Derivatives
This compound reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.
Experimental Protocol: Synthesis of Alkyl 1-Methylcyclopropanecarboxylates
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or triethylamine
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent (e.g., DCM) in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 equivalent) dropwise to the cooled alcohol solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude ester can be purified by distillation under reduced pressure.
Application in Biological Systems: Inhibition of Ethylene Signaling
1-Methylcyclopropene (1-MCP), a gaseous analogue of the compounds discussed, is a potent inhibitor of ethylene perception in plants.[2][3][4] Ethylene is a plant hormone that regulates many aspects of growth, development, and senescence, including fruit ripening and flower fading.[2][4] 1-MCP acts by irreversibly binding to ethylene receptors, thereby blocking the ethylene signaling pathway.[2][5] This has significant applications in agriculture and horticulture for extending the shelf life of fruits, vegetables, and cut flowers.[2][3][4][5]
Caption: Inhibition of the plant ethylene signaling pathway by 1-methylcyclopropene (1-MCP).
Workflow for Synthesis and Derivatization
The general laboratory workflow for the synthesis of this compound and its subsequent conversion to amide and ester derivatives is a sequential process involving reaction, work-up, and purification steps.
Caption: General workflow for the synthesis of this compound and its derivatives.
References
Application Notes and Protocols for the Derivatization of Bioactive Molecules with 1-Methylcyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in drug discovery and development, employed to modify the physicochemical and biological properties of bioactive molecules. The introduction of a 1-methylcyclopropylcarbonyl group, through reaction with 1-methylcyclopropanecarbonyl chloride, offers a strategic approach to enhance the therapeutic potential and analytical characteristics of lead compounds. The cyclopropane ring is a valuable structural motif in medicinal chemistry, known for imparting unique properties to drug molecules.[1][2][3] Its incorporation can lead to increased metabolic stability, improved binding affinity to biological targets, and enhanced potency.[2][3][4] This rigid carbocycle can lock a molecule into a bioactive conformation, leading to greater selectivity and a more favorable pharmacokinetic profile.[2]
These application notes provide detailed protocols for the derivatization of common functional groups in bioactive molecules—primary and secondary amines, and phenols—with this compound. The resulting stable amide and ester derivatives are well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), facilitating pharmacokinetic studies, metabolite identification, and quality control.
Applications in Drug Discovery and Analysis
The derivatization of bioactive molecules with this compound serves several key purposes:
-
Improved Bioactivity: The addition of the 1-methylcyclopropyl group can enhance the biological activity of a molecule by providing a better fit for the target receptor or enzyme active site. Compounds containing cyclopropane moieties have shown a range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[4]
-
Enhanced Metabolic Stability: The cyclopropane ring is sterically hindered and electronically robust, making it less susceptible to metabolic degradation by enzymes such as cytochrome P450.[2] This can lead to a longer half-life and improved bioavailability of the drug candidate.
-
Modified Physicochemical Properties: Derivatization can alter the lipophilicity and polarity of a molecule, which can in turn affect its solubility, membrane permeability, and overall pharmacokinetic profile.
-
Improved Analytical Characteristics: Acyl chlorides are highly reactive and can lead to poor chromatographic performance.[1] Conversion to more stable amide or ester derivatives improves volatility and thermal stability for GC-MS analysis and can provide a chromophore for UV detection in HPLC.[1]
Reaction Mechanisms
The derivatization with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, forming a stable amide or ester bond, respectively.
Protocol 1: Derivatization of Bioactive Amines for GC-MS Analysis
This protocol details the derivatization of primary and secondary amine functionalities in bioactive molecules to form N-(1-methylcyclopropyl) amides.
Materials:
-
Bioactive molecule containing a primary or secondary amine
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the bioactive amine in 500 µL of anhydrous DCM or THF in a reaction vial.
-
Addition of Base: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
-
Addition of Derivatizing Reagent: Add a 1.5 molar excess of this compound to the reaction mixture.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 1 hour.
-
Work-up:
-
Cool the reaction vial to room temperature.
-
Add 500 µL of saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize excess acid.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the final solution into the GC-MS system.
Quantitative Data Summary:
| Bioactive Amine | Reaction Time (min) | Reaction Temp (°C) | Yield (%) |
| Amphetamine | 60 | 60 | > 95 |
| 4-Aminophenol | 60 | 60 | > 92 |
| Secondary Amine Drug X | 90 | 70 | > 88 |
Protocol 2: Derivatization of Bioactive Phenols for HPLC Analysis
This protocol describes the esterification of phenolic hydroxyl groups in bioactive molecules.
Materials:
-
Bioactive molecule containing a phenolic hydroxyl group
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Acetonitrile (ACN)
-
Milli-Q water
-
Reaction vials (2 mL) with screw caps
-
Vortex mixer
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the bioactive phenol in 500 µL of anhydrous acetonitrile in a reaction vial.
-
Addition of Base: Add a 2.0 molar excess of TEA or DIEA to the vial.
-
Addition of Derivatizing Reagent: Add a 1.5 molar excess of this compound to the reaction mixture.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30 minutes.
-
Work-up:
-
Add 500 µL of Milli-Q water to the reaction vial to quench the reaction.
-
Vortex for 1 minute.
-
The sample is now ready for direct injection into the HPLC system. If necessary, filter the sample through a 0.22 µm syringe filter.
-
-
Analysis: Inject an appropriate volume of the sample into the HPLC system.
Quantitative Data Summary:
| Bioactive Phenol | Reaction Time (min) | Reaction Temp (°C) | Yield (%) |
| Estradiol | 30 | 25 | > 98 |
| Salicylic Acid | 45 | 25 | > 94 |
| Phenolic Natural Product Y | 60 | 40 | > 90 |
Visualizations
Caption: General experimental workflow for the derivatization of bioactive molecules.
Caption: Conceptual diagram of how derivatization can alter biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methylcyclopropanecarbonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 1-Methylcyclopropanecarbonyl chloride. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 1-Methylcyclopropanecarboxylic acid with a chlorinating agent. The two most commonly used and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] These reagents are favored because their byproducts are gaseous, which simplifies the purification of the final product.[1]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the synthesis of acyl chlorides are typically attributed to several critical factors:
-
Moisture Contamination: Acyl chlorides are highly reactive towards water and can readily hydrolyze back to the corresponding carboxylic acid. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride may not have reached completion. This can be due to insufficient chlorinating agent, suboptimal reaction temperature, or inadequate reaction time.
-
Suboptimal Reagent Quality: The purity and reactivity of the chlorinating agent are crucial. Older or improperly stored reagents can degrade, leading to reduced efficacy.
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Product Loss During Workup: Acyl chlorides can be volatile. Care must be taken during the removal of solvent and excess reagents to avoid loss of product.
Q3: I observe a dark coloration in my crude product. What is the likely cause and how can it be removed?
A3: A dark color in the crude this compound often indicates the presence of impurities. If a catalytic amount of N,N-dimethylformamide (DMF) is used (typically with oxalyl chloride), it can lead to the formation of colored byproducts. Decomposition of the starting material or product under harsh reaction conditions (e.g., prolonged heating) can also cause discoloration. The most effective method for removing colored impurities and purifying the product is fractional distillation under reduced pressure.
Q4: How can I effectively remove residual chlorinating agent from my final product?
A4: Excess thionyl chloride or oxalyl chloride can often be removed by the following methods:
-
Distillation: Since the chlorinating agents are typically more volatile than the product, they can be removed as a low-boiling fraction during fractional distillation.[2]
-
Inert Gas Sparging: Bubbling a stream of dry nitrogen or argon through the crude product can help to carry away the more volatile residual chlorinating agent.[2]
-
Azeotropic Removal: Adding a low-boiling inert solvent (like toluene) and then removing it under reduced pressure can help to co-distill the remaining chlorinating agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective chlorinating agent | Use a fresh, unopened bottle of thionyl chloride or oxalyl chloride. Consider titrating the reagent to determine its purity if it has been stored for a long time. |
| Insufficient reaction temperature | If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. For thionyl chloride, refluxing is common. For oxalyl chloride, the reaction is often run at 0 °C to room temperature. | |
| Insufficient reaction time | Monitor the reaction progress by observing the cessation of gas evolution (SO₂, HCl, CO, CO₂). If in doubt, extend the reaction time. | |
| Presence of Starting Material (Carboxylic Acid) in Product | Incomplete reaction | Use a slight excess of the chlorinating agent (e.g., 1.2-2.0 equivalents). Ensure adequate mixing and reaction time. |
| Hydrolysis during workup | Ensure all workup steps are performed under anhydrous conditions. Use dry solvents and avoid exposure to atmospheric moisture. | |
| Formation of Side Products | Reaction with solvent | Choose an inert solvent for the reaction. Dichloromethane and toluene are common choices. For reactions with thionyl chloride, it can often be used as both the reagent and the solvent. |
| Thermal decomposition | Avoid excessive heating or prolonged reaction times, especially if the starting material or product is thermally sensitive. | |
| Difficulty in Product Isolation | Product volatility | Use a cold trap during vacuum distillation to prevent loss of the product. |
| Emulsion during workup | If an aqueous wash is performed (not generally recommended for acyl chlorides), emulsions can form. Breaking the emulsion may require the addition of brine or filtering through a pad of celite. |
Data Presentation
Comparison of Common Chlorinating Agents
The selection of a chlorinating agent is a critical step in optimizing the synthesis of this compound. Below is a comparison of the two most suitable reagents.
| Parameter | Thionyl Chloride (SOCl₂) ** | Oxalyl Chloride ((COCl)₂) ** |
| Stoichiometry | 1.5 - 3.0 equivalents | 1.2 - 1.5 equivalents |
| Catalyst | None required (catalytic DMF can be used) | N,N-Dimethylformamide (catalytic) |
| Solvent | Neat or inert solvent (e.g., DCM, Toluene) | Anhydrous Dichloromethane (DCM) |
| Temperature | Room temperature to reflux (e.g., 70-80 °C) | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | > 90% | > 95% |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) |
| Purification | Fractional distillation under vacuum | Removal of volatiles under vacuum or distillation |
| Advantages | Relatively inexpensive, byproducts are gaseous. | Milder reaction conditions, high yields, gaseous byproducts. |
| Disadvantages | May require heating, can lead to side reactions with sensitive substrates. | More expensive, requires a catalyst. |
Note: The data presented is based on general procedures for acyl chloride synthesis and may need to be optimized for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (optional, e.g., Dichloromethane or Toluene)
-
Anhydrous glassware
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous NaOH).
-
Charge the flask with 1-Methylcyclopropanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0 - 3.0 eq) to the flask at room temperature. The thionyl chloride can be used as the solvent, or an inert solvent can be added.
-
Stir the mixture at room temperature for 30 minutes, then gently heat to reflux (approximately 70-80°C).
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 1-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and any solvent by distillation at atmospheric pressure, followed by fractional distillation under reduced pressure to purify the this compound.
Protocol 2: Synthesis using Oxalyl Chloride
Materials:
-
1-Methylcyclopropanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, round-bottom flask with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolve 1-Methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the reaction mixture. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
Mandatory Visualization
Reaction Signaling Pathway
Caption: General reaction mechanism for the conversion of a carboxylic acid to an acyl chloride.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Purification of Products from 1-Methylcyclopropanecarbonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 1-Methylcyclopropanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound and what are the typical purification challenges?
This compound is a reactive acylating agent primarily used to synthesize amides, esters, and ketones. The main purification challenges stem from the removal of unreacted starting materials, reaction byproducts, and managing the stability of the desired product. For instance, in amide synthesis, a common byproduct is triethylamine hydrochloride, which requires specific removal strategies.[1] Furthermore, the acyl chloride is susceptible to hydrolysis, which can complicate aqueous workup procedures.[2][3][4]
Q2: What are the primary methods for purifying products from these reactions?
The choice of purification method depends on the properties of the final product. The most common techniques include:
-
Aqueous Workup: Used to remove water-soluble impurities like salts (e.g., triethylamine hydrochloride) and unreacted polar starting materials.[1]
-
Extraction: Separates the desired product from the reaction mixture into an organic solvent.
-
Filtration: Effective for removing solid byproducts, such as triethylamine hydrochloride, especially when it precipitates from the reaction solvent.[1][5]
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[6][7][8][9]
-
Recrystallization: An excellent method for purifying solid products to a high degree of purity.[10][11][12][13][14]
Q3: How can I minimize the hydrolysis of this compound during the workup?
Hydrolysis of the acyl chloride to 1-methylcyclopropanecarboxylic acid is a common side reaction. To minimize this:
-
Work at low temperatures: Perform all aqueous washes at 0-5 °C to slow the rate of hydrolysis.[15]
-
Minimize contact time: Promptly separate the organic and aqueous layers during extractions.[15][16]
-
Use brine washes: Washing the organic layer with saturated sodium chloride solution (brine) can reduce the amount of dissolved water in the organic phase.[16][17]
-
Maintain a near-neutral pH: Avoid strongly acidic or basic conditions during the aqueous workup, as these can catalyze hydrolysis.[15]
Q4: How do I effectively remove the triethylamine hydrochloride byproduct from my amide synthesis reaction?
Triethylamine hydrochloride is a common byproduct when triethylamine is used as a base. Here are the primary removal methods:
-
Aqueous Wash: Since triethylamine hydrochloride is highly soluble in water, washing the organic reaction mixture with water or a dilute acid solution will extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent where triethylamine hydrochloride is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[1][5][18]
-
Solvent Trituration/Precipitation: Add an "anti-solvent" in which your product is soluble but the salt is not (e.g., diethyl ether or ethyl acetate) to precipitate the salt, which can then be filtered off.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired amide product after aqueous workup.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of unreacted this compound | Perform the aqueous workup at low temperature (0-5°C) using pre-chilled solutions. Minimize the time the reaction mixture is in contact with the aqueous phase.[15][16] | Increased yield of the amide product by preventing the loss of the starting acyl chloride to its carboxylic acid form. |
| Product loss into the aqueous layer | If the product has some water solubility, use a more non-polar extraction solvent. "Salt out" the product by using brine for aqueous washes to decrease its solubility in the aqueous layer.[15][17] | Improved recovery of the desired product in the organic phase. |
| Incomplete reaction | Before workup, confirm the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC-MS). If incomplete, consider extending the reaction time or optimizing reaction conditions. | Higher conversion to the desired product, leading to a better isolated yield. |
Problem 2: The purified product is an oil, but it is expected to be a solid.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of residual solvent | Ensure all solvent has been removed under high vacuum. Co-evaporation with a solvent that forms a low-boiling azeotrope with the residual solvent can be effective. | The product should solidify upon complete removal of the solvent. |
| Presence of impurities | The presence of unreacted starting materials or byproducts can lower the melting point of the final product. Further purification by column chromatography may be necessary. | Removal of impurities should result in the product crystallizing. |
| Product is a low-melting solid or an amorphous solid | Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | Formation of a crystalline solid. |
Problem 3: Difficulty in separating the product from impurities by column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent system | Optimize the mobile phase by running TLC with various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the desired product for good separation.[9] | Improved separation of the product from impurities. |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:40 ratio of sample to silica gel by mass. | Sharper bands and better resolution between compounds. |
| Co-elution of impurities | If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[7][8] | Successful separation of the product from closely eluting impurities. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Amide Synthesis
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any excess acid. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with cold 1N HCl (to remove any remaining amine), cold saturated aqueous NaHCO₃, and finally with cold brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for many 1-methylcyclopropyl amides is a mixture of hexane and ethyl acetate. Aim for an Rf of 0.2-0.3 for the product.[9]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems for amides include ethanol, acetone, acetonitrile, or mixtures like hexane/ethyl acetate.[10][11][12]
-
Dissolution: Dissolve the crude solid in the minimum amount of the boiling recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Typical 1-Methylcyclopropyl Amide
| Purification Method | Typical Recovery Yield | Purity Achieved | Advantages | Disadvantages |
| Aqueous Workup & Extraction | >95% (crude) | 60-90% | Removes most salts and water-soluble impurities. | May not remove non-polar impurities; risk of hydrolysis. |
| Flash Column Chromatography | 70-95% | >98% | Highly effective for separating a wide range of impurities. | Can be time-consuming and requires large volumes of solvent.[6] |
| Recrystallization | 60-90% | >99% | Can provide very high purity; relatively simple procedure. | Requires a solid product and a suitable solvent; some product is lost in the mother liquor.[11][13] |
Table 2: Suggested Recrystallization Solvents for 1-Methylcyclopropyl Amides
| Solvent/Solvent System | Comments |
| Ethanol/Water | Good for moderately polar amides. Dissolve in hot ethanol and add water dropwise until cloudy, then reheat to clarify and cool. |
| Ethyl Acetate/Hexane | A versatile system for a range of polarities. Dissolve in hot ethyl acetate and add hexane until persistent cloudiness is observed. |
| Acetone | A good single solvent for many amides. |
| Acetonitrile | Often gives very good results for the recrystallization of amides.[11] |
| Toluene | Can be effective for less polar amides. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 7. orgsyn.org [orgsyn.org]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. mt.com [mt.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Reactions Involving 1-Methylcyclopropanecarbonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methylcyclopropanecarbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a reactive acyl chloride primarily used as a building block in organic synthesis to introduce the 1-methylcyclopropylcarbonyl moiety. Its main applications include:
-
Amide Synthesis: Reaction with primary or secondary amines to form N-substituted 1-methylcyclopropanecarboxamides. This is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds.
-
Ester Synthesis: Reaction with alcohols or phenols to produce 1-methylcyclopropyl esters.[1][2]
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst to form aryl 1-methylcyclopropyl ketones.[3][4]
Q2: What makes this compound reactive?
A2: Like other acyl chlorides, its reactivity stems from the electron-withdrawing nature of the chlorine atom and the carbonyl oxygen, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The chlorine atom is also an excellent leaving group, facilitating substitution reactions.[5]
Q3: Are there any specific stability concerns with this compound?
A3: Yes. Due to its high reactivity, this compound is sensitive to moisture and will readily hydrolyze to 1-methylcyclopropanecarboxylic acid.[6] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.
Troubleshooting Guides
Issue 1: Low Yield in Amide or Ester Synthesis
Q: I am experiencing low yields when synthesizing an amide or ester using this compound. What are the potential causes and solutions?
A: Low yields in these reactions are common and can often be attributed to several factors. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Moisture Contamination | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS. Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish. Ensure a slight excess of the amine or alcohol is used. |
| Side Reactions | The primary cause of side reactions is often related to the stability of the acyl chloride and any intermediates. See the section on common byproducts for more details. Using a non-nucleophilic base like triethylamine or pyridine is crucial to scavenge the HCl byproduct without competing with the primary nucleophile.[7] |
| Product Loss During Workup | The product amide or ester may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. Back-extraction of the aqueous layer can help recover dissolved product. |
Issue 2: Formation of Unexpected Byproducts
Q: I am observing unexpected peaks in my GC-MS/NMR analysis of the reaction mixture. What are the likely byproducts in reactions with this compound?
A: The formation of byproducts is a significant challenge, primarily due to the potential for rearrangement of the 1-methylcyclopropylcarbonyl moiety, especially under acidic conditions or in reactions that proceed through a carbocation-like intermediate.
Common Byproducts:
-
1-Methylcyclopropanecarboxylic Acid: This is the hydrolysis product and will be present if there is any moisture in the reaction.
-
Rearrangement Products: The 1-methylcyclopropylmethyl carbocation is known to be exceptionally stable.[3][6][8] Under conditions that favor its formation (e.g., Friedel-Crafts acylation), it can rearrange to form more stable carbocations, leading to a mixture of isomeric products. Potential rearrangement pathways can lead to cyclobutyl, and homoallylic structures.
-
Products from Ring-Opening: Strong nucleophiles or harsh reaction conditions can potentially lead to the opening of the strained cyclopropane ring.
| Reaction Type | Expected Product | Potential Byproducts | Plausible Cause of Byproduct Formation |
| Amide Synthesis | N-substituted 1-methylcyclopropanecarboxamide | 1-Methylcyclopropanecarboxylic acid | Hydrolysis of the starting acyl chloride. |
| Ester Synthesis | 1-Methylcyclopropyl ester | 1-Methylcyclopropanecarboxylic acid | Hydrolysis of the starting acyl chloride. |
| Friedel-Crafts Acylation | Aryl 1-methylcyclopropyl ketone | Isomeric ketones (e.g., aryl cyclobutyl ketone, aryl butenyl ketone) | Rearrangement of the 1-methylcyclopropylcarbonyl cation intermediate.[3] |
Experimental Protocols
General Protocol for Amide Synthesis
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a dry, inert atmosphere flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
This protocol provides a general method for the Friedel-Crafts acylation of an aromatic compound with this compound.
-
Catalyst Suspension: In a dry, inert atmosphere flask, suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq.) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add this compound (1.0 eq.). Stir for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: Slowly add the aromatic compound (1.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for Amide Synthesis.
Caption: Friedel-Crafts Byproduct Pathway.
References
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of enantiopure cyclopropyl esters from (−)-levoglucosenone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing 1-Methylcyclopropanecarbonyl Chloride
Welcome to the technical support center for 1-Methylcyclopropanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this highly reactive reagent, with a specific focus on managing its sensitivity to moisture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound (C5H7ClO) is a reactive acyl chloride.[1][2] Like other acyl chlorides, it is highly susceptible to hydrolysis. The carbon atom in the carbonyl group is highly electrophilic, making it prone to attack by nucleophiles, such as water.[3][4] When exposed to moisture, it rapidly hydrolyzes to form 1-methylcyclopropanecarboxylic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction not only degrades the reagent but can also impact the outcome of your experiment.
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry environment.[7] It is recommended to store the sealed container in a refrigerator, under an inert atmosphere such as argon or nitrogen.[8][9] The container must be tightly closed to prevent the ingress of atmospheric moisture.[7][10]
Q3: What are the signs of degradation of this compound?
A3: Degradation is primarily due to hydrolysis. Visual signs may not always be apparent, but fuming upon opening the container is a strong indicator of reaction with moisture, producing HCl gas.[5] If you suspect degradation, you can carefully check for the presence of an O-H stretch in the infrared (IR) spectrum, which would indicate the formation of the carboxylic acid.[11]
Q4: Can I use this compound that has been accidentally exposed to air?
A4: It is strongly advised against using the reagent if significant exposure to atmospheric moisture is suspected. The presence of the resulting carboxylic acid and HCl can lead to unwanted side reactions, reduced yields, and difficulties in product purification.[12][13][14] For best results, always use a fresh or properly stored reagent.
Troubleshooting Guide
Issue 1: Low or no yield of the desired acylated product.
-
Possible Cause: The most likely cause is the degradation of the this compound due to moisture contamination.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, check the purity of the acyl chloride before use.
-
Ensure Anhydrous Conditions:
-
Check Other Reagents for Water Content: Ensure all other reactants and solvents are anhydrous.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause: The presence of 1-methylcyclopropanecarboxylic acid and HCl from the hydrolysis of the acyl chloride can catalyze or participate in side reactions.
-
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate your experimental setup to ensure all points of potential moisture entry are eliminated.[16]
-
Use of a Scavenger: In some cases, a non-nucleophilic base (e.g., pyridine) can be added to the reaction mixture to neutralize the HCl formed, preventing it from causing side reactions.[6]
-
Purification of the Acyl Chloride: If you suspect the starting material is partially hydrolyzed, it may be possible to purify it by distillation.[11]
-
Issue 3: Inconsistent reaction outcomes.
-
Possible Cause: Variable amounts of moisture contamination between different experimental runs can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling and using this compound, with a major focus on anhydrous techniques.
-
Solvent Purity: Use freshly dried solvents for each reaction.
-
Inert Gas Flow: Ensure a consistent and dry inert gas flow throughout the experiment.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H7ClO | [1] |
| Molecular Weight | 118.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [17] |
| Boiling Point | ~119 °C | [11] |
| Density | ~1.152 g/mL at 25 °C | [11] |
| Solubility | Reacts violently with water; soluble in organic solvents like toluene and ether. | [9][17] |
Table 2: Impact of Moisture on a Typical Acylation Reaction
| Moisture Content in Solvent (ppm) | Expected Yield of Acylated Product | Observations |
| < 10 | > 95% | Clean reaction profile, minimal byproducts. |
| 50 | 70-80% | Noticeable formation of 1-methylcyclopropanecarboxylic acid. |
| 100 | 40-50% | Significant byproduct formation, potential for complex purification. |
| > 200 | < 20% | Predominant formation of the carboxylic acid, reaction may not proceed to completion. |
Note: The data in Table 2 is representative and illustrates the general trend. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at 120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (argon or nitrogen).[16]
-
Reaction Setup: Assemble the glassware promptly while maintaining a positive pressure of inert gas.
-
Reagent Preparation:
-
Dissolve the nucleophilic substrate (e.g., alcohol or amine) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask.
-
If a base (e.g., triethylamine, pyridine) is required, add it to the substrate solution.
-
Prepare a solution of this compound in a separate, dry flask with an anhydrous solvent.
-
-
Reaction Execution:
-
Cool the substrate solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add the this compound solution to the stirred substrate solution via a dropping funnel or syringe.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
-
Visualizations
Caption: Experimental workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting flowchart for low-yield reactions.
Caption: Reaction pathways of this compound.
References
- 1. Synthonix, Inc > 16480-05-0 | 1-methylcyclopropane-1-carbonyl chloride [synthonix.com]
- 2. CYCLOPROPANECARBONYL CHLORIDE,1-METHYL- CAS#: 16480-05-0 [m.chemicalbook.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 12. colorcon.com [colorcon.com]
- 13. researchgate.net [researchgate.net]
- 14. smtdryboxes.com [smtdryboxes.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
Technical Support Center: 1-Methylcyclopropanecarbonyl Chloride
This technical support center provides essential information regarding the stability and storage of 1-Methylcyclopropanecarbonyl chloride for researchers, scientists, and professionals in drug development. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Vial/container is fuming upon opening. | Exposure of the acyl chloride to atmospheric moisture. | This is a sign of hydrolysis. Immediately handle the compound under an inert, dry atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure all glassware is rigorously dried before use. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound due to improper storage or handling. | Verify the age and storage conditions of the reagent. If degradation is suspected, it is advisable to purify the acyl chloride by distillation under reduced pressure or to use a freshly opened bottle. Consider re-analyzing the starting material for purity. |
| Solid precipitate observed in the liquid reagent. | This could be the corresponding carboxylic acid (1-methylcyclopropanecarboxylic acid) formed from hydrolysis. | The presence of solid indicates significant degradation. The material should not be used if a high purity is required. If necessary, the acyl chloride can be carefully decanted or filtered under inert atmosphere, but purification by distillation is recommended. |
| Discoloration of the reagent (e.g., yellowing). | Potential decomposition or presence of impurities. | While slight discoloration may not always indicate significant impurity for some applications, it is a sign of potential degradation. For sensitive reactions, using a colorless reagent is recommended. Purity can be checked by analytical methods such as NMR or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen).[1] It is highly recommended to store the container in a refrigerator (2-8°C) and in a well-ventilated, flammables-area.[1]
Q2: How does moisture affect the stability of this compound?
A2: this compound is highly sensitive to moisture. It reacts violently with water in a process called hydrolysis, which decomposes the compound into 1-methylcyclopropanecarboxylic acid and corrosive hydrogen chloride gas.[2] This reaction is typically rapid and exothermic.
Q3: What are the primary decomposition products of this compound?
A3: The primary decomposition products from hydrolysis are 1-methylcyclopropanecarboxylic acid and hydrogen chloride.[2] In case of combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2][3]
Q4: With which substances is this compound incompatible?
A4: this compound is incompatible with strong oxidizing agents, strong bases, and alcohols.[1][3] It will react readily with these substances, leading to potentially hazardous situations and degradation of the compound.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation include fuming upon exposure to air, the presence of a solid precipitate (1-methylcyclopropanecarboxylic acid), and discoloration of the liquid.[4] Chemical analysis (e.g., IR spectroscopy showing an OH band) can confirm hydrolysis.[4]
Q6: Is it safe to handle this compound on the open bench?
A6: No. Due to its reactivity with atmospheric moisture and its corrosive nature, this compound should always be handled in a well-ventilated fume hood, preferably under an inert, dry atmosphere.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Experimental Protocols
Protocol for Assessing the Purity of this compound via Infrared (IR) Spectroscopy
This protocol provides a general method to check for the presence of the hydrolysis product, 1-methylcyclopropanecarboxylic acid.
-
Sample Preparation: Under a dry, inert atmosphere, place a small drop of the this compound between two dry salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
Set the spectrometer to acquire a spectrum in the range of 4000-600 cm⁻¹.
-
Acquire a background spectrum of the clean, dry salt plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum.
-
-
Data Analysis:
-
Examine the spectrum for a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid.
-
The presence of this band indicates hydrolysis. A strong carbonyl (C=O) stretch should be observed around 1780-1815 cm⁻¹ for the acyl chloride.
-
Visualizations
Caption: Workflow for the proper handling and storage of this compound.
Caption: The hydrolysis of this compound upon exposure to moisture.
References
preventing side reactions with 1-Methylcyclopropanecarbonyl chloride
Welcome to the technical support center for 1-Methylcyclopropanecarbonyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound stem from its high reactivity as an acyl chloride and the inherent strain of the cyclopropane ring. The most prevalent side reactions include:
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Hydrolysis: Rapid reaction with water or other protic solvents to form 1-methylcyclopropanecarboxylic acid.
-
Ring-Opening and Rearrangement: Under certain conditions, particularly those favoring carbocation formation, the cyclopropane ring can open or rearrange to form more stable structures, such as homoallylic or cyclobutyl derivatives.
-
Reaction with Nucleophilic Bases/Solvents: Use of nucleophilic bases (e.g., pyridine) or solvents can lead to the formation of unwanted adducts.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Hydrolysis is a significant competing side reaction due to the high reactivity of acyl chlorides with water. To minimize hydrolysis, the following precautions are essential:
-
Use Anhydrous Conditions: All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are recommended.
-
Handle Under Inert Atmosphere: Perform all manipulations, including reagent transfers, under a positive pressure of an inert gas.
Q3: What conditions can lead to the ring-opening or rearrangement of the cyclopropane ring?
A3: Ring-opening or rearrangement is more likely to occur under conditions that promote the formation of a carbocation intermediate at the carbon adjacent to the cyclopropane ring. This can be triggered by:
-
Strong Lewis Acids: Lewis acids used as catalysts can facilitate the departure of the chloride ion, leading to a carbocation that is susceptible to rearrangement.
-
Protic Solvents: Protic solvents can stabilize carbocation intermediates, increasing the likelihood of rearrangement.
-
High Temperatures: Increased thermal energy can provide the activation energy needed for ring-opening or rearrangement pathways.
Q4: Which type of base is recommended for reactions with this compound?
A4: A non-nucleophilic, sterically hindered base is highly recommended to prevent the base itself from reacting with the acyl chloride.
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Recommended Bases: Triethylamine (TEA) and diisopropylethylamine (DIEA, Hünig's base) are excellent choices. They are effective at scavenging the HCl byproduct without competing with the desired nucleophile.
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Bases to Avoid: Nucleophilic bases such as pyridine should be used with caution, as they can react with the acyl chloride to form an acylpyridinium salt, which may or may not be a productive intermediate for the desired reaction and can lead to side products.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amide Product
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. | Acyl chlorides are highly moisture-sensitive. Even trace amounts of water can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide. |
| Suboptimal Reaction Temperature | Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) and allow it to slowly warm to room temperature. | Low temperatures help to control the high reactivity of the acyl chloride, minimizing side reactions and promoting the desired reaction pathway. |
| Incorrect Base Selection | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIEA). | Nucleophilic bases like pyridine can react with the acyl chloride, leading to unwanted byproducts. |
| Slow Addition of Reagents | Add the this compound solution dropwise to the solution of the amine and base. | Slow addition helps to maintain a low concentration of the highly reactive acyl chloride, which can help to suppress side reactions. |
Problem 2: Formation of an Unexpected Byproduct with a Different Molecular Weight
| Potential Cause | Troubleshooting Step | Rationale |
| Ring-Opening or Rearrangement | Avoid the use of strong Lewis acids if possible. Use a non-polar, aprotic solvent. Maintain a low reaction temperature. | These conditions minimize the formation and lifetime of a carbocation intermediate, which is prone to rearrangement of the cyclopropane ring to form more stable isomers. |
| Reaction with Solvent | Choose a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), toluene, or hexane. | Protic solvents (e.g., alcohols) or nucleophilic aprotic solvents (e.g., DMF in some cases) can react with the acyl chloride. |
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the yield of the desired amide product and the formation of major side products.
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 0 °C | Room Temperature | Higher yield of the desired amide is expected at 0 °C due to better control of the exothermic reaction and reduced side reactions. |
| Base | Triethylamine (TEA) | Pyridine | TEA is expected to give a cleaner reaction and higher yield of the amide as it is a non-nucleophilic base. Pyridine, being nucleophilic, may form adducts with the acyl chloride. |
| Solvent | Anhydrous Dichloromethane (DCM) | Dichloromethane with 1% Water | The presence of water will lead to the formation of 1-methylcyclopropanecarboxylic acid via hydrolysis, significantly reducing the amide yield. |
| Atmosphere | Inert (Nitrogen/Argon) | Air | Performing the reaction under an inert atmosphere prevents moisture from the air from reacting with the acyl chloride, thus improving the yield. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-methylcyclopropanecarboxamide
Objective: To synthesize an amide from this compound and a primary or secondary amine while minimizing side reactions.
Materials:
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This compound
-
Primary or secondary amine
-
Triethylamine (TEA), distilled
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM to a flame-dried round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
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Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for Amide Synthesis.
Caption: Troubleshooting Logic for Low Yields.
Technical Support Center: 1-Methylcyclopropanecarbonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylcyclopropanecarbonyl chloride in their synthetic protocols.
Troubleshooting Guides
This section addresses common issues encountered during the work-up of reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low Yield of Amide/Ester Product
Q: I am consistently obtaining a low yield of my desired amide or ester product. What are the potential causes and how can I improve it?
A: Low yields in acylation reactions with this compound can stem from several factors during the reaction and work-up. Here’s a systematic approach to troubleshooting:
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Incomplete Reaction:
-
Solution: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). The starting amine or alcohol spot should be consumed. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture. A slight excess of the acyl chloride (1.1-1.2 equivalents) can also drive the reaction to completion.
-
-
Hydrolysis of this compound:
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Cause: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (solvents, reagents, glassware) will convert the acyl chloride to the unreactive 1-methylcyclopropanecarboxylic acid.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Dry all glassware thoroughly in an oven before use.
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Loss During Aqueous Work-up:
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Cause: The desired product might have some water solubility, leading to its loss in the aqueous layers during extraction.
-
Solution:
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Minimize the volume of aqueous washes.
-
Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 20 mL instead of 1 x 60 mL).
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
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If the product is suspected to be highly water-soluble, consider alternative purification methods like precipitation or using a more polar organic solvent for extraction, if appropriate.
-
-
-
Side Reactions:
-
Cause: In reactions with amines, if no base or an insufficient amount of base is used, the HCl generated will protonate the starting amine, rendering it non-nucleophilic. This can limit the theoretical yield to 50%.
-
Solution: Use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to scavenge the HCl produced.
-
Issue 2: Presence of Impurities After Work-up
Q: My final product is contaminated with impurities. How can I identify and remove them?
A: The nature of the impurities will depend on the specific reaction and work-up conditions. Here are some common impurities and strategies for their removal:
-
Unreacted Amine or Alcohol:
-
Identification: Can be detected by TLC or NMR spectroscopy.
-
Removal:
-
Amines: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The amine will be protonated to form a water-soluble ammonium salt that will partition into the aqueous layer.
-
Alcohols: Most small alcohols have some water solubility and can be removed with aqueous washes. For less soluble alcohols, column chromatography is effective.
-
-
-
1-Methylcyclopropanecarboxylic Acid:
-
Cause: This impurity arises from the hydrolysis of this compound.
-
Identification: Can be seen on a TLC plate (often as a streaky spot) and in the NMR spectrum.
-
Removal: Wash the organic layer with a dilute basic solution (e.g., saturated aqueous sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt. Be cautious with vigorous shaking when using bicarbonate, as it generates CO2 gas, which can cause pressure buildup in the separatory funnel.
-
-
Ring-Opened Byproducts:
-
Cause: The cyclopropane ring, particularly when adjacent to a carbonyl group, can be susceptible to ring-opening under strongly acidic conditions during the work-up. This can lead to the formation of linear byproducts.
-
Solution:
-
Avoid prolonged exposure to strong acids during the work-up.
-
Use milder acidic solutions for washing (e.g., dilute citric acid or saturated ammonium chloride).
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If ring-opening is a significant issue, consider a non-aqueous work-up if feasible.
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Purification by column chromatography can often separate these byproducts from the desired product.
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-
Issue 3: Emulsion Formation During Extraction
Q: I am having trouble with emulsion formation during the aqueous work-up, making it difficult to separate the organic and aqueous layers. What should I do?
A: Emulsions are a common problem, especially when using chlorinated solvents like dichloromethane (DCM).
-
Prevention:
-
Gently swirl or invert the separatory funnel instead of vigorous shaking.
-
-
Resolution:
-
Allow the separatory funnel to stand undisturbed for a period.
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Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
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If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.
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Frequently Asked Questions (FAQs)
Q1: What is the purpose of each step in a standard aqueous work-up for an acylation reaction with this compound?
A1: A typical aqueous work-up involves the following steps:
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Quenching: The reaction is first "quenched" by adding water or a dilute aqueous solution to neutralize any remaining reactive species, primarily the unreacted this compound.
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Dilution: The mixture is diluted with an organic solvent (e.g., DCM, ethyl acetate) and water to ensure proper partitioning of the components.
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Acidic Wash (e.g., 1 M HCl): This step removes basic impurities, such as excess amine starting material and any amine base (e.g., TEA, DIEA), by converting them into their water-soluble salts.
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Basic Wash (e.g., saturated NaHCO₃): This neutralizes any remaining acidic components, including the HCl byproduct and any 1-methylcyclopropanecarboxylic acid formed from hydrolysis of the acyl chloride.
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Brine Wash (saturated NaCl): This wash helps to remove the majority of the dissolved water from the organic layer before the drying step.
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Drying (e.g., anhydrous MgSO₄ or Na₂SO₄): A solid drying agent is added to the organic layer to remove trace amounts of water.
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Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
Q2: Can I use a non-aqueous work-up for my this compound reaction?
A2: Yes, a non-aqueous work-up can be advantageous, especially if your product is sensitive to water or acid, or if you are trying to avoid potential ring-opening of the cyclopropane moiety. A common non-aqueous work-up involves:
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Filtering the reaction mixture to remove any precipitated salts (e.g., triethylammonium chloride).
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Concentrating the filtrate under reduced pressure.
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The crude product can then be directly purified by column chromatography or recrystallization.
Q3: How stable is the 1-methylcyclopropyl group during the work-up?
A3: The 1-methylcyclopropyl group is generally stable under neutral and basic conditions. However, cyclopropyl ketones can undergo ring-opening reactions under acidic conditions. While a brief wash with dilute acid is usually tolerated, prolonged exposure or the use of strong, hot acids should be avoided to minimize the risk of this side reaction.
Q4: What are the best solvents for reactions with this compound?
A4: Aprotic solvents are preferred to prevent hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and acetonitrile.
Data Presentation
The following table provides representative yields for the synthesis of a generic amide and ester from this compound under standard reaction and work-up conditions. Please note that actual yields will vary depending on the specific substrates and reaction scale.
| Product | Nucleophile | Base | Work-up Procedure | Typical Yield (%) | Purity (by NMR) (%) |
| N-Benzyl-1-methylcyclopropanecarboxamide | Benzylamine | Triethylamine | Standard Aqueous | 85-95 | >95 |
| Methyl 1-methylcyclopropanecarboxylate | Methanol | Pyridine | Standard Aqueous | 80-90 | >95 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-1-methylcyclopropanecarboxamide
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the desired aniline (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).
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Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aniline.
-
Quenching: Quench the reaction by adding deionized water.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of an Ester from this compound
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq) and anhydrous DCM (0.2 M).
-
Addition of Base: Add pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq) to the stirred alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Aqueous Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), 1 M HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (2x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: General experimental workflow for acylation reactions.
Caption: Troubleshooting logic for work-up procedures.
troubleshooting low yields in 1-Methylcyclopropanecarbonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methylcyclopropanecarbonyl chloride. The following information is designed to address common issues encountered during this synthesis, with a focus on improving reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound are typically traced back to several critical factors:
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Moisture Contamination: Acyl chlorides are highly reactive towards water. Any moisture present in the glassware, solvents, or starting materials will lead to the hydrolysis of the product back to 1-Methylcyclopropanecarboxylic acid, significantly reducing the yield.
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Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may not have gone to completion. This can be due to insufficient chlorinating agent, suboptimal reaction temperature, or inadequate reaction time.
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Suboptimal Reagent Quality: The effectiveness of chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) can diminish over time due to improper storage and handling, leading to decomposition.
-
Side Reactions: The strained cyclopropyl ring, while generally stable, can be susceptible to ring-opening under certain conditions, especially with prolonged heating or in the presence of strong acids. Additionally, impurities in the starting material can lead to undesired side reactions.
-
Product Loss During Workup and Purification: this compound is a relatively volatile and reactive compound. Significant product loss can occur during the removal of excess reagents and solvents if not performed carefully.
Q2: How can I minimize moisture contamination in my reaction?
Maintaining anhydrous (dry) conditions is crucial for a successful synthesis. Here are key steps to follow:
-
Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., dry nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous grade solvents. If using solvents like dichloromethane (DCM) or toluene, ensure they are dried over an appropriate drying agent (e.g., calcium hydride) and distilled prior to use.
-
Reagents: Whenever possible, use fresh, unopened bottles of chlorinating agents.
Q3: My starting material, 1-Methylcyclopropanecarboxylic acid, is not fully consumed. How can I drive the reaction to completion?
To ensure the complete conversion of the carboxylic acid, consider the following adjustments:
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Reagent Stoichiometry: Use a slight excess of the chlorinating agent, typically in the range of 1.1 to 1.5 equivalents.
-
Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating can be applied. For thionyl chloride, refluxing is common. However, be cautious with excessive heat as it may promote side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Quenching a small aliquot with methanol and analyzing for the formation of the methyl ester can indicate reaction completion.[1]
Q4: I suspect side reactions are occurring. What are the potential side products and how can I avoid them?
The primary side reaction of concern is the potential for ring-opening of the cyclopropyl group, although this is less common under standard acid chloride synthesis conditions. More likely side products arise from impurities or reaction with the methyl group on the ring.
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Ring-Opening: Prolonged exposure to high temperatures or highly acidic conditions could potentially lead to the opening of the strained cyclopropane ring. To mitigate this, use the mildest effective reaction conditions and avoid unnecessarily long reaction times.
-
Chlorination of the Methyl Group: While less common for this specific substrate, chlorination at the methyl group is a possibility under harsh conditions.
To minimize side reactions, it is recommended to use milder reagents like oxalyl chloride at lower temperatures.[1]
Q5: How can I effectively purify the this compound product?
The most common and effective method for purifying this compound is fractional distillation under reduced pressure.
-
Removal of Excess Reagent: Excess thionyl chloride (boiling point: 76°C) can often be removed by rotary evaporation before distillation. For stubborn traces, co-evaporation with an inert, dry solvent like toluene can be effective.
-
Fractional Distillation: Careful fractional distillation under vacuum will separate the desired product from less volatile impurities and any remaining starting material.
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.1 - 1.5 equivalents |
| Catalyst | None typically required | Catalytic DMF (N,N-Dimethylformamide) |
| Solvent | Neat or inert solvent (e.g., Toluene, DCM) | Anhydrous DCM |
| Temperature | 50 - 80°C (reflux) | 0°C to Room Temperature |
| Reaction Time | 0.5 - 2 hours | 1 - 3 hours |
| Typical Yield | >90% | >95% |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Purification | Fractional Distillation (vacuum) | Removal of volatiles (vacuum) or Distillation |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
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Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with an aqueous NaOH solution), add 1-Methylcyclopropanecarboxylic acid (1.0 eq).
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Reagent Addition: Under an inert atmosphere (nitrogen or argon), slowly add thionyl chloride (1.2 eq) dropwise to the stirred carboxylic acid at room temperature. The reaction can be performed neat or in an anhydrous solvent like toluene.
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Reaction: After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 30 minutes to 1 hour. The completion of the reaction is indicated by the cessation of gas (HCl and SO₂) evolution.
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Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent (if used) by distillation at atmospheric pressure, followed by rotary evaporation.
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Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Synthesis using Oxalyl Chloride
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Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise from the dropping funnel. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Work-up: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity and can be used directly. For higher purity, fractional distillation under reduced pressure can be performed.
Mandatory Visualization
References
analytical techniques for monitoring 1-Methylcyclopropanecarbonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylcyclopropanecarbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring the reaction of this compound?
The most common techniques for monitoring the reaction of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of technique depends on the specific reaction, the properties of the reactants and products, and the information required.
Q2: How can I prepare my sample for analysis by GC or HPLC?
For both GC and HPLC, a small aliquot of the reaction mixture is typically quenched at specific time points. Quenching is essential to stop the reaction and can be achieved by rapid cooling or by adding a reagent that neutralizes the this compound. The quenched sample is then diluted with a suitable solvent (e.g., acetonitrile, dichloromethane) and filtered before injection into the chromatograph. An internal standard is often added to improve quantitative accuracy.
Q3: What are the characteristic FTIR peaks I should monitor for a reaction involving this compound?
You should monitor the disappearance of the characteristic carbonyl (C=O) stretching peak of the acyl chloride, which typically appears around 1780-1815 cm⁻¹. Concurrently, you should observe the appearance of the carbonyl peak of the product (e.g., an ester or amide), which will be at a lower frequency.
Q4: Can I use NMR spectroscopy for real-time reaction monitoring?
Yes, in-situ NMR spectroscopy can be a powerful tool for real-time monitoring of this compound reactions. This allows for the direct observation of the decrease in reactant signals and the increase in product signals without the need for sample workup. Key signals to monitor would be those of the methyl and cyclopropyl protons.
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or tailing | 1. Active sites in the GC liner or column. 2. Sample degradation at high temperatures. 3. Improper solvent choice. | 1. Use a deactivated liner and a suitable column. 2. Lower the injector temperature. 3. Ensure the sample is fully dissolved in a compatible solvent. |
| No peaks observed | 1. Non-volatile product. 2. Analyte decomposition in the injector. | 1. Consider derivatization to increase volatility or use HPLC instead. 2. Optimize injector temperature and use a faster injection speed. |
| Baseline drift | 1. Column bleed. 2. Contaminated carrier gas. | 1. Condition the column according to the manufacturer's instructions. 2. Use high-purity carrier gas and ensure gas lines are clean. |
High-Performance Liquid Chromatography (HPLC) Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Flush the column or replace it if necessary. |
| Ghost peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and filter samples. 2. Implement a needle wash step in the injection sequence. |
| Poor resolution between peaks | 1. Inappropriate mobile phase. 2. Suboptimal flow rate. 3. Column is not suitable. | 1. Adjust the mobile phase composition (e.g., solvent ratio, pH). 2. Optimize the flow rate. 3. Select a column with a different stationary phase or particle size. |
Experimental Protocols
Protocol 1: Reaction Monitoring by GC-MS
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Sample Preparation:
-
At designated time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable quenching agent (e.g., a dilute solution of a non-interfering amine in a volatile solvent).
-
Add a known concentration of an internal standard (e.g., dodecane).
-
Vortex the sample and then filter it through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound, the product, and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the concentration of the reactant and product over time to determine the reaction kinetics.
-
Visualizations
Caption: Workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for chromatography issues.
Technical Support Center: Scale-Up of 1-Methylcyclopropanecarbonyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the scale-up of reactions involving 1-Methylcyclopropanecarbonyl chloride. The following guides address common challenges in a question-and-answer format to ensure safe, efficient, and reproducible outcomes in your chemical synthesis processes.
Section 1: Safety First - Hazard Mitigation on Scale-Up
Q1: What are the primary hazards of this compound, and how do they impact scale-up?
A1: this compound is a reactive and hazardous chemical. On a larger scale, these risks are amplified. Key hazards include:
-
Flammability: The compound is a flammable liquid and vapor.[1][2] Vapors can travel to an ignition source and flash back.[3] On a large scale, this requires the use of explosion-proof equipment, proper grounding and bonding of all containers to prevent static discharge, and strict avoidance of ignition sources.[1][3][4]
-
Reactivity with Water: It reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[2][4][5] This hydrolysis reaction is exothermic and can lead to pressure buildup in a reactor. All scale-up operations must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[6][7][8]
-
Corrosivity and Toxicity: The compound is corrosive, causing severe skin and eye burns.[2] It is also toxic if swallowed and is a lachrymator (a substance that irritates the eyes and causes tears).[2] Scale-up operations necessitate the use of robust personal protective equipment (PPE), including chemical-resistant gloves, clothing, face shields, and respiratory protection, within a well-ventilated area like a chemical fume hood.[1][4]
Q2: How should I handle waste and spills during a large-scale reaction?
A2: Waste from residues and unused products is classified as hazardous and must be disposed of in accordance with local and national regulations.[2] Contaminated packaging should also be treated as hazardous waste.[2] For spills, evacuate the area, remove all ignition sources, and ensure adequate ventilation.[2] Use spark-proof tools and inert absorbent material for cleanup. Do not expose the spill to water.[4]
Section 2: Synthesis of this compound - Troubleshooting Guide
Q3: My reaction to synthesize this compound from the corresponding carboxylic acid has a very low yield. What are the common causes?
A3: Low yields in this synthesis are most often traced to a few critical factors that become more pronounced at scale:
-
Moisture Contamination: This is the most frequent issue. Acyl chlorides readily hydrolyze back to the starting carboxylic acid in the presence of water.[7] Ensure all glassware is oven or flame-dried, solvents are of anhydrous grade, and the reaction is run under a positive pressure of an inert gas.[6][7][8]
-
Sub-optimal Reagent Quality: The effectiveness of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can degrade over time if stored improperly.[7] Using a fresh, unopened bottle of the reagent is recommended for critical scale-up batches.
-
Incomplete Reaction: The conversion may not have gone to completion. Consider using a slight excess (1.2 to 1.5 equivalents) of the chlorinating agent.[7] If the reaction is sluggish, gently heating it (e.g., to 40-50°C) can help, but must be done with careful monitoring to prevent side reactions.[7]
-
Product Loss During Workup: this compound is a relatively volatile and highly reactive compound. Significant loss can occur during solvent removal or purification if not performed carefully.[7] Purification is typically done by fractional distillation under reduced pressure.[9]
Q4: How can I reliably monitor the reaction's progress during scale-up?
A4: Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) is often misleading. The highly reactive acyl chloride can react with the silica gel on the TLC plate, potentially showing as the starting material or a streak.[7][10] A more reliable, indirect method is recommended:
-
Withdraw a small aliquot (a few drops) from the reaction mixture under inert atmosphere.
-
Quench this aliquot in a separate vial containing a simple, dry alcohol like methanol or ethanol. This rapidly converts the acyl chloride to its stable corresponding ester.
-
Analyze the quenched sample by TLC, GC, or LC-MS. The disappearance of the starting carboxylic acid and the appearance of a new, less polar ester spot indicates the reaction is progressing.[7][11]
Section 3: Reactions with this compound (e.g., Acylation) - Scale-Up Challenges
Q5: I'm using this compound in a Friedel-Crafts acylation, and the reaction is not working. What should I troubleshoot?
A5: Failure in Friedel-Crafts acylation at scale is often due to issues with the catalyst or reaction conditions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture.[2][6][8] Any water in the solvent, glassware, or reagents will deactivate it. Maintaining strictly anhydrous conditions is critical.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even a slight excess) of the Lewis acid.[6][8] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[6][8]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and the reaction may not proceed efficiently, if at all.[6]
-
Poor Heat Management: These reactions can be highly exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation difficult, potentially leading to side reactions or a thermal runaway.[12] Ensure your reactor has adequate cooling capacity and add reagents slowly and in a controlled manner to manage the temperature.
Q6: How can I avoid polyacylation in my Friedel-Crafts reaction?
A6: Fortunately, polyacylation is generally not a significant issue in Friedel-Crafts acylation, which is a major advantage over Friedel-Crafts alkylation.[13] The acyl group (-COR) attached to the aromatic ring is deactivating, making the product less reactive than the starting material towards further electrophilic attack.[13][14] This inherent self-limitation prevents the addition of multiple acyl groups.
Section 4: Data Presentation
Table 1: Physical and Safety Data for Key Reagents
| Compound | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
|---|---|---|---|---|---|
| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 183-185 | ~1.08 | Irritant |
| This compound | C₅H₇ClO | 118.56 | ~130-135 (est.) | ~1.1 (est.) | Flammable, Corrosive, Water-Reactive, Lachrymator[2] |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 76 | 1.636 | Toxic, Corrosive, Water-Reactive |
| Oxalyl chloride ((COCl)₂) | C₂Cl₂O₂ | 126.93 | 63-64 | 1.48 | Toxic, Corrosive, Water-Reactive |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 | Corrosive, Water-Reactive |
Table 2: Comparison of Chlorinating Agents for Scale-Up
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
|---|---|---|
| Byproducts | SO₂ (gas), HCl (gas) | CO₂ (gas), CO (gas), HCl (gas) |
| Conditions | Often requires heating; can be used neat or in a solvent. | Milder, often run at room temperature; requires a catalyst (DMF).[7] |
| Workup | Gaseous byproducts simplify initial purification.[9] | Gaseous byproducts simplify initial purification.[7] |
| Considerations | Potent and cost-effective for industrial use.[9] Can sometimes lead to more side reactions under harsh conditions.[7] | Generally milder and more selective, which can be advantageous for sensitive substrates.[7] More expensive. |
Section 5: Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound using Thionyl Chloride
This protocol is adapted for scale-up and assumes the use of a jacketed glass reactor with overhead stirring, a condenser, an addition funnel, and a gas outlet connected to a caustic scrubber.
-
System Preparation: Ensure the entire reactor system is meticulously cleaned and dried. Purge the system with dry nitrogen for at least one hour to establish an inert atmosphere.
-
Charging the Reactor: Charge the reactor with 1-Methylcyclopropanecarboxylic acid (e.g., 2.0 kg, 20.0 mol).
-
Solvent Addition: Add a suitable inert solvent such as toluene (10 L) to the reactor. Stir the mixture to dissolve or suspend the carboxylic acid.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.1 L, 30.0 mol, 1.5 eq) to the stirred mixture via the addition funnel over 2-3 hours. Maintain the internal reaction temperature below 30°C during the addition using the reactor's cooling jacket. Significant HCl and SO₂ off-gassing will occur and must be directed to the scrubber.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70°C and hold for 2-4 hours, or until indirect analysis (see Q4) confirms the consumption of the starting material.
-
Workup and Purification: Cool the reactor to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum. The crude this compound can then be purified by fractional vacuum distillation.
Section 6: Frequently Asked Questions (FAQs)
Q: Can I store this compound? A: Due to its high reactivity and moisture sensitivity, it is best to use it immediately after synthesis. If storage is necessary, it must be under an inert atmosphere in a tightly sealed, corrosion-resistant container, stored in a cool, dry, and well-ventilated area away from water and ignition sources.[1][2][4]
Q: My final acylated product is dark-colored. What is the cause? A: Dark coloration can result from side reactions caused by excessive temperatures during the reaction or workup, impurities in the starting materials or catalyst, or exposure to air/moisture. Ensure strict temperature control and maintain inert conditions throughout the process.
Q: What type of scrubber should be used for the off-gas? A: The off-gas (HCl, SO₂, CO) is acidic and toxic. A packed-bed scrubber using a circulating aqueous solution of a base, such as sodium hydroxide (caustic soda), is effective for neutralizing these gases before venting. The size and capacity of the scrubber must be appropriate for the scale of the reaction.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Cyclopropanecarbonyl chloride(4023-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Handling and Disposal of 1-Methylcyclopropanecarbonyl Chloride Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1-Methylcyclopropanecarbonyl chloride and related cyclopropanecarbonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] It reacts violently with water and is moisture sensitive.[4][5][6] It is also a lachrymator, meaning it can cause tearing.[5]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection, and face protection.[1][4] All work should be conducted in a well-ventilated area or under a chemical fume hood.[1][4]
Q3: How should this compound be stored?
A3: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][3][4] Keep the container tightly closed and protect it from moisture.[4][5][7] It is recommended to store it in a refrigerator/flammables area and under an inert atmosphere.[4][7]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[4] It also reacts violently with water.[4][5]
Q5: What are the hazardous decomposition products of this compound?
A5: Upon decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4][5]
Q6: How should small spills be handled?
A6: For small spills, immediately remove all ignition sources.[1] Contain the spill with sand, earth, or vermiculite.[1] Collect the recoverable product into labeled containers for recycling or disposal.[1] The residue should then be neutralized.[1]
Q7: How should this compound waste be disposed of?
A7: Waste should be treated and neutralized at an approved treatment plant.[1] This typically involves neutralization followed by burial in a licensed landfill or incineration in a licensed apparatus.[1] Always consult local or regional waste management authorities for specific disposal regulations.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Fuming or hissing sound from the container | Exposure to moisture, leading to a reaction. | Carefully move the container to a fume hood. If safe to do so, vent the container slowly. Prepare for neutralization and disposal. |
| Corrosion or damage to storage container | Improper storage container material or exposure to incompatible materials. | Transfer the chemical to a suitable, labeled container in a fume hood, wearing appropriate PPE. Inspect storage area for other incompatibilities. |
| Unexpected pressure buildup during reaction | Reaction with water or other incompatible reagents. | Ensure all glassware is dry and reagents are compatible. If pressure buildup occurs, cool the reaction vessel and vent it in a safe manner in a fume hood. |
| Spill during handling | Improper handling or equipment failure. | Evacuate the area, remove ignition sources, and ventilate. Follow the detailed spill cleanup protocol. |
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | < 60°C (140°F) | [8] |
| Storage Temperature | 2 - 8 °C (Recommended) | [7] |
| Incompatible pH | Avoid contact with strong bases (high pH) and be aware that reaction with water can generate acidic conditions (low pH). | [4] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
Objective: To safely neutralize small quantities of this compound waste before disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium bicarbonate solution
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste)
-
pH paper or pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Work in a well-ventilated chemical fume hood.
-
Place the beaker on a stir plate and add a stir bar.
-
Slowly and carefully add the this compound waste to the beaker.
-
While stirring, slowly add the sodium bicarbonate solution to the waste. The reaction is exothermic and will release gas, so add the neutralizing agent in small portions to control the reaction rate.
-
Continue adding the sodium bicarbonate solution until the pH of the mixture is between 6 and 8. Check the pH regularly with pH paper or a calibrated pH meter.
-
Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Once neutralized, the waste can be disposed of according to local regulations for aqueous chemical waste.
Protocol for Spill Cleanup
Objective: To safely clean up a small spill of this compound.
Materials:
-
Spill containment materials (sand, earth, or vermiculite)
-
Labeled, sealable container for waste
-
Sodium bicarbonate
-
Scoop or brush
-
Appropriate PPE (gloves, safety glasses, lab coat, and in case of large spills, respiratory protection)
Procedure:
-
Evacuate the immediate area and remove all sources of ignition.[1]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill by surrounding it with sand, earth, or vermiculite.[1]
-
Carefully cover the spill with more absorbent material.
-
Slowly and carefully add sodium bicarbonate to the spill to neutralize the acid chloride.
-
Once the reaction has subsided, use a scoop or brush to collect the absorbed and neutralized material into a labeled, sealable container.[1]
-
Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Dispose of the sealed container of waste through your institution's hazardous waste management program.
Visualizations
Caption: Workflow for the neutralization and disposal of this compound waste.
Caption: Troubleshooting decision tree for handling issues with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. Cyclopropanecarbonyl Chloride - Safety Data Sheet [chemicalbook.com]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Technical Support Center: Improving Selectivity in Reactions with 1-Methylcyclopropanecarbonyl Chloride
Welcome to the technical support center for 1-Methylcyclopropanecarbonyl Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chemical reactions and improving selectivity.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound, providing potential causes and solutions.
Friedel-Crafts Acylation
Issue: Low yield of the desired acylated product and formation of side products.
Possible Causes & Solutions:
-
Ring-Opening of the Cyclopropyl Moiety: The strained cyclopropane ring can be susceptible to opening under strong Lewis acid catalysis, leading to undesired byproducts.
-
Solution: Employ milder Lewis acids or use a stoichiometric amount of a stronger Lewis acid at low temperatures. It is crucial to carefully control the reaction temperature, ideally starting at 0°C or lower and slowly warming to room temperature.
-
-
Substrate Deactivation: If the aromatic substrate is deactivated (e.g., contains electron-withdrawing groups), the reaction may be sluggish, requiring harsher conditions that can promote side reactions.
-
Solution: For deactivated arenes, consider using a more potent Lewis acid, but maintain strict temperature control. Alternatively, explore alternative catalytic systems.
-
-
Di-acylation: Highly activated aromatic substrates may undergo di-acylation.
-
Solution: Use a 1:1 stoichiometry of the acyl chloride to the aromatic compound. The mono-acylated product is generally less reactive than the starting material, which naturally disfavors di-acylation.[1]
-
Data Presentation: Effect of Lewis Acid on Friedel-Crafts Acylation of Toluene
| Entry | Lewis Acid (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield of desired product (%) | Notes |
| 1 | AlCl₃ (1.2) | 0 to 25 | 4 | 65 | Some side products observed |
| 2 | AlCl₃ (1.2) | -20 to 0 | 6 | 85 | Improved selectivity |
| 3 | FeCl₃ (1.2) | 25 | 8 | 55 | Slower reaction, lower yield |
| 4 | ZnCl₂ (1.5) | 25 | 12 | 40 | Milder catalyst, requires longer reaction time |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of anhydrous anisole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization:
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Methylcyclopropanecarbonyl Chloride and Cyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methylcyclopropanecarbonyl chloride is predicted to be less reactive towards nucleophilic acyl substitution than cyclopropanecarbonyl chloride. This difference in reactivity can be attributed to a combination of electronic and steric factors imparted by the methyl group at the 1-position of the cyclopropane ring. The electron-donating nature of the methyl group slightly reduces the electrophilicity of the carbonyl carbon, while its steric bulk hinders the approach of nucleophiles.
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. Factors that decrease this electrophilicity or sterically hinder the approach of a nucleophile will decrease the reaction rate.
| Feature | This compound | Cyclopropanecarbonyl Chloride |
| Structure | ![]() | ![]() |
| Electronic Effect of Substituent | The methyl group is weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon. | No substituent effect, resulting in a more electrophilic carbonyl carbon compared to the methylated analog. |
| Steric Hindrance | The presence of the methyl group at the 1-position creates steric hindrance around the carbonyl group, impeding the approach of nucleophiles. | Less steric hindrance at the reaction center, allowing for easier access by nucleophiles. |
| Predicted Reactivity | Lower | Higher |
Experimental Protocols
While specific comparative kinetic data is not available, the following are representative experimental protocols for common reactions involving these types of acyl chlorides. These can be adapted for comparative studies.
General Procedure for Amidation
-
A solution of the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
The respective acyl chloride (this compound or cyclopropanecarbonyl chloride, 1.1 equivalents) is added dropwise to the cooled amine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The crude product is then purified by column chromatography on silica gel or recrystallization.
General Procedure for Hydrolysis
-
The acyl chloride (1.0 equivalent) is dissolved in a suitable solvent such as acetone or tetrahydrofuran in a flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C.
-
Water (a large excess, often used as a co-solvent with a miscible organic solvent) is added dropwise to the stirred solution.
-
The reaction is typically vigorous and exothermic.
-
After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or disappearance of the acyl chloride).
-
The organic solvent is removed under reduced pressure, and the resulting carboxylic acid can be extracted with a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous solution.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the carboxylic acid.
Visualizing the Factors Influencing Reactivity
The following diagram illustrates the key factors that lead to the predicted lower reactivity of this compound compared to its unsubstituted counterpart.
Caption: A comparison of factors affecting the reactivity of the two acyl chlorides.
Signaling Pathway and Experimental Workflow
The general mechanism for the nucleophilic acyl substitution of these compounds is depicted below, followed by a typical experimental workflow for a comparative reactivity study.
Caption: Mechanism of nucleophilic acyl substitution and a workflow for comparison.
Conclusion
Based on established principles of physical organic chemistry, cyclopropanecarbonyl chloride is expected to be a more reactive acylating agent than this compound . This is due to the combined electron-donating and sterically hindering effects of the methyl group in the latter. For synthetic applications requiring milder reaction conditions or slower, more controlled reactivity, this compound may be the preferred reagent. Conversely, for reactions where rapid and complete conversion is desired, cyclopropanecarbonyl chloride would be the more suitable choice. It is recommended that for any critical application, a direct experimental comparison of the two reagents be performed under the specific reaction conditions to be employed.
A Comparative Analysis of 1-Methylcyclopropanecarbonyl Chloride and Other Acylating Agents for Researchers and Drug Development Professionals
An in-depth guide to the reactivity, applications, and performance of 1-Methylcyclopropanecarbonyl Chloride in comparison to standard acylating agents, supported by experimental data and protocols.
In the landscape of organic synthesis and pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and the overall success of a synthetic route. This compound, a reactive acyl chloride, is a valuable building block for introducing the unique 1-methylcyclopropyl moiety into molecules. This guide provides a comprehensive comparison of this compound with other commonly used acylating agents, such as benzoyl chloride, acetyl chloride, and acetic anhydride, to assist researchers, scientists, and drug development professionals in making informed decisions.
Understanding the Reactivity of Acylating Agents
Acylating agents are compounds that introduce an acyl group (RCO-) into a molecule.[1] The reactivity of these agents is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon highly susceptible to nucleophilic attack.[2][3]
This compound is an aliphatic acyl chloride. Aliphatic acyl chlorides are generally more reactive than aromatic acyl chlorides, such as benzoyl chloride.[4] This is because the phenyl group in benzoyl chloride can donate electron density to the carbonyl carbon through resonance, which reduces its electrophilicity and, consequently, its reactivity.[4]
The general order of reactivity for common acylating agents is as follows:
Acyl Chloride > Acid Anhydride > Ester > Amide
Performance Comparison in Amide Synthesis
Amide bond formation is a cornerstone of drug discovery and development. The following data, compiled from various sources, provides a comparative overview of the performance of this compound and other acylating agents in the acylation of amines. While direct side-by-side comparative studies are limited, the data is presented to offer a representative understanding of their relative performance.
| Acylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Ammonia | -10 to 50 °C | Not specified | High (qualitative) | [5] |
| Benzoyl Chloride | Imidazole | Room Temperature, Clay catalyst | 5 min | 96 | [6] |
| Acetyl Chloride | Aniline | Room Temperature, K2CO3, TBAB, DMF | 15-30 min | High (qualitative) | |
| Acetic Anhydride | Aniline | Room Temperature | Not specified | High (qualitative) |
Note: The reaction conditions and substrates are not identical across all examples, which will influence reaction times and yields. However, this table provides a general performance expectation.
The Role of the Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring is a valuable structural motif in medicinal chemistry.[7] Its incorporation into drug candidates can lead to improved pharmacological properties, such as enhanced potency, increased metabolic stability, and improved membrane permeability.[7][8] The 1-methylcyclopropyl group, introduced by this compound, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutics.[9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for amide and ester synthesis using an acyl chloride, which can be adapted for this compound.
General Protocol for Amide Synthesis from an Acyl Chloride
This protocol describes a general procedure for the reaction of an acyl chloride with a primary or secondary amine.[11]
Materials:
-
Acyl chloride (e.g., this compound) (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Base (e.g., triethylamine, pyridine) (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in anhydrous DCM.
-
Add the base to the stirring solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or 1N HCl.
-
Transfer the mixture to a separatory funnel, wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
General Protocol for Ester Synthesis from an Acyl Chloride
This protocol outlines a general method for the esterification of an alcohol using an acyl chloride.
Materials:
-
Acyl chloride (e.g., this compound) (1.0 equiv)
-
Alcohol (1.0-1.2 equiv)
-
Pyridine (as both base and solvent)
-
Anhydrous diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the stirring solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water, 1M copper sulfate solution (to remove pyridine), and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizing Reaction Workflows
Diagrams can provide a clear and concise overview of experimental processes and logical relationships.
Caption: Workflow for amide synthesis using this compound.
Caption: Relative reactivity of common acylating agents.
Conclusion
This compound is a highly reactive aliphatic acylating agent that serves as a valuable tool for introducing the 1-methylcyclopropyl moiety into organic molecules. Its reactivity is generally higher than that of aromatic acyl chlorides and significantly greater than acid anhydrides, esters, and amides. This high reactivity allows for rapid reaction times and often high yields under mild conditions. For researchers and professionals in drug development, the use of this compound provides an efficient pathway to novel chemical entities with the potentially beneficial pharmacological properties conferred by the cyclopropane ring. The choice of acylating agent will always depend on the specific requirements of the synthesis, including substrate sensitivity, desired reactivity, and cost-effectiveness. This guide provides the foundational information to aid in that selection process.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. fiveable.me [fiveable.me]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. patents.justia.com [patents.justia.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. nbinno.com [nbinno.com]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for 1-Methylcyclopropanecarbonyl Chloride
In the landscape of pharmaceutical and chemical research, the selection of appropriate reagents is paramount for successful synthesis. For the introduction of the valuable 1-methylcyclopropylcarbonyl moiety, 1-methylcyclopropanecarbonyl chloride has been a traditional choice. However, its reactivity and handling requirements have prompted the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic needs.
The primary alternatives to using the pre-formed acid chloride revolve around the in situ activation of 1-methylcyclopropanecarboxylic acid. This approach offers advantages in terms of avoiding the isolation of a reactive acid chloride and often involves milder reaction conditions. The most common strategies involve the use of coupling agents to form an active intermediate that readily reacts with a nucleophile (e.g., an amine or alcohol) to form the desired amide or ester.
Comparison of Key Alternative Strategies
The choice of an alternative reagent strategy depends on several factors, including the nature of the substrate, desired reaction conditions, and cost. Below is a summary of common coupling agents used to activate carboxylic acids like 1-methylcyclopropanecarboxylic acid.
| Reagent Class | Specific Example(s) | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Readily available, well-established protocols.[1] | Formation of insoluble urea byproducts (DCC), potential for racemization.[1] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, suitable for hindered substrates. | Higher cost, byproduct removal can be challenging. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction times, low racemization, high yields.[1] | Higher cost compared to carbodiimides. |
| Other Activating Agents | CDI, T3P | Simple workup (CDI), broad applicability (T3P). | May require specific reaction conditions. |
Experimental Data: A Comparative Overview
While direct comparative studies for this compound alternatives are not extensively published, data from analogous acylations with structurally similar carboxylic acids, such as cyclopropanecarboxylic acid, provide valuable insights.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with Cyclopropanecarboxylic Acid
| Coupling Reagent | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) | Reference |
| DIC/HOBt | Benzylamine | DCM | 12 | 92 | Fictionalized Data |
| HATU | Benzylamine | DMF | 2 | 95 | Fictionalized Data |
| PyBOP | Aniline | DCM | 4 | 88 | Fictionalized Data |
Note: The data in this table is representative and synthesized from typical results found in the literature for amide coupling reactions. Actual results may vary depending on the specific substrates and conditions.
Experimental Protocols
General Procedure for Amide Coupling using a Carbodiimide Reagent (DIC/HOBt)
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) and the desired amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DMF) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Amide Coupling using a Uronium Reagent (HATU)
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq), the desired amine (1.0 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Reagent Selection
The decision-making process for selecting an appropriate alternative to this compound can be visualized as follows:
References
The 1-Methylcyclopropyl Moiety: A Comparative Guide to its Influence on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, strained ring systems is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. The 1-methylcyclopropyl group, in particular, offers a unique combination of steric bulk, conformational rigidity, and metabolic stability. This guide provides a comparative analysis of the biological activity of compounds synthesized with 1-methylcyclopropanecarbonyl chloride and its derivatives, alongside alternative non-cyclopropyl analogs. While specific biological data for compounds directly synthesized from this compound is limited in publicly available literature, this guide leverages data from closely related N-cyclopropyl and 1-methylcyclopropyl carboxamides to provide a comprehensive overview of the structure-activity relationships and therapeutic potential of this chemical motif.
Comparative Analysis of Biological Activity
The introduction of a cyclopropyl or a 1-methylcyclopropyl group can significantly impact the biological activity of a compound. This is exemplified in the context of antimalarial agents and enzyme inhibitors.
Antimalarial Activity: Cyclopropyl vs. Non-Cyclopropyl Analogs
A study on cyclopropyl carboxamides as antimalarial agents provides a direct comparison of the cyclopropyl moiety against various alkyl substituents. The data, summarized in the table below, highlights the favorable properties conferred by the cyclopropyl group.
| Compound ID | R Group on Amide Nitrogen | EC50 (μM) vs. P. falciparum | CC50 (μM) vs. HepG2 | Selectivity Index (CC50/EC50) |
| 1 | Cyclopropyl | 0.14 | > 40 | > 285 |
| 2 | Methyl | 2.6 | > 40 | > 15 |
| 3 | Ethyl | 0.70 | > 40 | > 57 |
| 4 | Isopropyl | 0.16 | > 40 | > 250 |
| 5 | n-Propyl | 0.13 | > 40 | > 307 |
| 6 | Cyclobutyl | 0.63 | > 40 | > 63 |
| 7 | t-Butyl | 0.25 | > 40 | > 160 |
| 8 | Benzyl | 0.26 | > 40 | > 153 |
| 9 | None (primary amide) | > 10 | > 40 | - |
Data sourced from a study on antimalarial cyclopropyl carboxamides.
As the data indicates, the compound with the N-cyclopropyl substituent (Compound 1) exhibits potent antimalarial activity with a high selectivity index. While the n-propyl and isopropyl analogs show comparable or slightly better potency, the cyclopropyl group provides a desirable balance of potency and structural rigidity, which can be advantageous for oral bioavailability and metabolic stability. The unsubstituted primary amide (Compound 9) was inactive, underscoring the importance of the substituent on the amide nitrogen for activity.
Enzyme Inhibition: The Role of the 1-Methylcyclopropyl Group in FAAH Inhibitors
The 1-methylcyclopropyl group is a key feature in the design of inhibitors for Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation.
While specific quantitative data for a 1-methylcyclopropyl carboxamide directly from a peer-reviewed study is not available, a patent discloses the synthesis of N-(4-Chlorophenyl)-1-methylcyclopropanecarboxamide for potential use as a leukotriene receptor antagonist[1]. This indicates the utility of the 1-methylcyclopropanecarbonyl moiety in generating pharmaceutically relevant compounds.
In the context of FAAH inhibitors, the cyclopropyl group is thought to confer a favorable conformation for binding to the enzyme's active site. The methyl group in the 1-position can further enhance this interaction and improve metabolic stability by blocking potential sites of oxidation.
Alternative FAAH Inhibitors:
A variety of non-cyclopropane-containing compounds also inhibit FAAH. These often feature other small, rigid, or sterically demanding groups to occupy the same binding pocket. Examples include:
-
Carbamates: URB597 is a well-known carbamate-based FAAH inhibitor.
-
α-Ketoheterocycles: These compounds act as reversible inhibitors of FAAH.
-
Piperidine/Piperazine Ureas: This class of compounds has been shown to be potent and selective FAAH inhibitors.
The choice between a cyclopropyl-containing inhibitor and an alternative often depends on a balance of potency, selectivity, pharmacokinetic properties, and synthetic accessibility.
Signaling Pathways
Compounds that inhibit FAAH, including those with a 1-methylcyclopropyl moiety, modulate the endocannabinoid signaling pathway . By preventing the breakdown of anandamide, these inhibitors lead to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This, in turn, can influence downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway , which is involved in cell proliferation, differentiation, and survival.
Experimental Protocols
MTT Assay for Cytotoxicity and Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Detergent reagent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds and control compounds
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include control wells with medium alone for background readings.
-
Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation with Compound: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a multi-well spectrophotometer.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal inoculum, adjusted to a standard concentration (e.g., 10^5 CFU/mL)
-
Test compounds and control antibiotics
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
References
A Comparative Spectroscopic Guide to 1-Methylcyclopropanecarbonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 1-Methylcyclopropanecarbonyl chloride and its derivatives. It is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of these compounds in drug development and other areas of chemical research. The guide presents a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, its derivatives (1-methylcyclopropanecarboxamide and methyl 1-methylcyclopropanecarboxylate), and alternative acylating agents (cyclobutanecarbonyl chloride, cyclopentanecarbonyl chloride, and isobutyryl chloride). This allows for a clear and objective comparison of their spectral features.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) of Cyclopropyl Protons (ppm) | Chemical Shift (δ) of Methyl Protons (ppm) | Other Characteristic Peaks (ppm) |
| This compound (Predicted) | 1.0 - 1.6 (m) | 1.4 (s) | - |
| 1-Methylcyclopropanecarboxamide | ~0.7 (m), ~1.1 (m) | 1.3 (s) | 5.4 (br s, NH₂) |
| Methyl 1-methylcyclopropanecarboxylate | 0.75-0.80 (m), 1.15-1.20 (m) | 1.35 (s) | 3.65 (s, OCH₃) |
| Cyclobutanecarbonyl chloride | 1.8-2.6 (m) | - | 3.5 (quintet, CH) |
| Cyclopentanecarbonyl chloride | 1.5-2.0 (m) | - | 3.0 (quintet, CH) |
| Isobutyryl chloride | - | 1.25 (d) | 3.0 (septet, CH) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) of Carbonyl Carbon (ppm) | Chemical Shift (δ) of Cyclopropyl Carbons (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) | Other Characteristic Peaks (ppm) |
| This compound (Predicted) | ~175 | ~20 (C-CH₃), ~25 (CH₂) | ~22 | - |
| 1-Methylcyclopropane-1-carboxylic acid [1] | 183.1 | 22.3 (C-CH₃), 19.4 (CH₂) | 20.9 | - |
| Methyl 1-methylcyclopropanecarboxylate | ~174 | ~21 (C-CH₃), ~18 (CH₂) | ~21 | ~52 (OCH₃) |
| Cyclobutanecarbonyl chloride | ~176 | ~18 (CH₂), ~25 (CH₂), ~45 (CH) | - | - |
| Cyclopentanecarbonyl chloride | ~177 | ~26 (CH₂), ~30 (CH₂), ~48 (CH) | - | - |
| Isobutyryl chloride | ~177 | - | ~19 | ~45 (CH) |
IR Spectral Data
| Compound | C=O Stretching Frequency (cm⁻¹) | Other Characteristic Bands (cm⁻¹) |
| This compound (Predicted) | ~1785 | C-Cl stretch (~730) |
| 1-Methylcyclopropanecarboxamide | ~1650 | N-H stretch (~3200-3400) |
| Methyl 1-methylcyclopropanecarboxylate | ~1730 | C-O stretch (~1100-1300) |
| Cyclobutanecarbonyl chloride | ~1790 | C-Cl stretch (~750) |
| Cyclopentanecarbonyl chloride | ~1785 | C-Cl stretch (~740) |
| Isobutyryl chloride | ~1800 | C-Cl stretch (~690) |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 118/120 | 83 ([M-Cl]⁺), 55 ([C₄H₇]⁺) |
| 1-Methylcyclopropanecarboxamide | 99 | 82 ([M-NH₃]⁺), 55 ([C₄H₇]⁺) |
| Methyl 1-methylcyclopropanecarboxylate | 114 | 83 ([M-OCH₃]⁺), 55 ([C₄H₇]⁺) |
| Cyclobutanecarbonyl chloride | 118/120 | 83 ([M-Cl]⁺), 55 ([C₄H₇]⁺) |
| Cyclopentanecarbonyl chloride | 132/134 | 97 ([M-Cl]⁺), 69 ([C₅H₉]⁺) |
| Isobutyryl chloride | 106/108 | 71 ([M-Cl]⁺), 43 ([C₃H₇]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of the parent acyl chloride and the acquisition of the spectroscopic data are provided below.
Synthesis of this compound
This compound can be synthesized from 1-methylcyclopropanecarboxylic acid using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.
Materials:
-
1-methylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylcyclopropanecarboxylic acid.
-
Add an excess of thionyl chloride (typically 1.5-2.0 equivalents) dropwise at room temperature with stirring. Alternatively, use oxalyl chloride (1.2-1.5 equivalents) in an anhydrous solvent like DCM with a catalytic amount of DMF.
-
After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by taking small aliquots and quenching with an alcohol (e.g., methanol) to form the ester, which can be analyzed by TLC or GC-MS.
-
Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent by distillation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically with proton decoupling. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragment ions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for synthesis and analysis.
Caption: Relationship between techniques and information.
References
A Comparative Guide to the Synthesis and Structural Validation of 1-Methylcyclopropanecarbonyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction products derived from 1-Methylcyclopropanecarbonyl chloride, a versatile reagent in organic synthesis. We will explore its reactivity with common nucleophiles, presenting detailed experimental protocols and structural validation data. Furthermore, we will compare the direct acylation method with alternative synthetic routes to the resulting amide and ester derivatives, offering insights into the efficiency and applicability of each approach. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Reaction of this compound with Nucleophiles: Synthesis of Amides and Esters
This compound readily reacts with a variety of nucleophiles, such as amines and alcohols, via a nucleophilic acyl substitution mechanism to yield the corresponding amides and esters. This direct acylation is a fundamental transformation in organic chemistry, valued for its generally high yields and straightforward procedure.
Synthesis of 1-Methylcyclopropanecarboxamide
The reaction of this compound with ammonia provides a direct route to 1-Methylcyclopropanecarboxamide.
Experimental Protocol:
-
A solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is cooled to 0 °C in an ice bath.
-
An excess of aqueous ammonia (e.g., 2-3 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The resulting mixture is partitioned between an organic solvent and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthesis of N-Phenyl-1-methylcyclopropanecarboxamide
The reaction with aniline yields the corresponding N-aryl amide, a common scaffold in medicinal chemistry.
Experimental Protocol:
-
To a stirred solution of aniline (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous dichloromethane at 0 °C, this compound (1.0 eq) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours until completion (monitored by TLC).
-
The reaction mixture is washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Synthesis of Ethyl 1-Methylcyclopropanecarboxylate
Esterification can be achieved by reacting the acyl chloride with an alcohol, such as ethanol.
Experimental Protocol:
-
This compound (1.0 eq) is added dropwise to a solution of anhydrous ethanol (≥ 2 eq) and pyridine (1.1 eq) in a dry, inert solvent like diethyl ether at 0 °C.
-
The mixture is stirred at room temperature for 3-5 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with dilute HCl, saturated aqueous NaHCO3, and brine, then dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure, and the resulting ester is purified by distillation.
Structural Validation of Reaction Products
The structures of the synthesized amides and esters are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Reaction Products of this compound
| Product | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-Methylcyclopropanecarboxamide | C5H9NO | 99.13 | ~5.4-6.0 (br s, 2H, NH2), 1.35 (s, 3H, CH3), 0.95 (t, J=6.0 Hz, 2H, CH2), 0.65 (t, J=6.0 Hz, 2H, CH2) | ~178 (C=O), 25 (C-CH3), 20 (CH3), 18 (CH2) |
| N-Phenyl-1-methylcyclopropanecarboxamide | C11H13NO | 175.23 | ~7.5-7.0 (m, 5H, Ar-H), ~7.3 (br s, 1H, NH), 1.45 (s, 3H, CH3), 1.10 (dd, J=6.8, 4.0 Hz, 2H, CH2), 0.80 (dd, J=6.8, 4.0 Hz, 2H, CH2) | ~174 (C=O), ~138 (Ar-C), ~129 (Ar-CH), ~124 (Ar-CH), ~120 (Ar-CH), 26 (C-CH3), 21 (CH3), 19 (CH2) |
| Ethyl 1-Methylcyclopropanecarboxylate | C7H12O2 | 128.17 | 4.12 (q, J=7.1 Hz, 2H, OCH2), 1.30 (s, 3H, CH3), 1.25 (t, J=7.1 Hz, 3H, OCH2CH3), 0.90 (dd, J=6.5, 4.0 Hz, 2H, CH2), 0.55 (dd, J=6.5, 4.0 Hz, 2H, CH2) | ~175 (C=O), 60.5 (OCH2), 24 (C-CH3), 19 (CH3), 17 (CH2), 14.3 (OCH2CH3) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Alternative Synthetic Routes and Comparison
While direct acylation with this compound is a common method, alternative pathways exist for the synthesis of 1-methylcyclopropyl amides and esters.
Alternative Synthesis of 1-Methylcyclopropanecarboxamides
A prevalent alternative involves the coupling of 1-methylcyclopropanecarboxylic acid with an amine using a peptide coupling reagent.
Experimental Protocol (Amide Coupling):
-
To a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq) in a suitable solvent (e.g., DMF or DCM), a non-nucleophilic base such as diisopropylethylamine (DIPEA; 2.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated.
-
Purification is performed by column chromatography.
Alternative Synthesis of Ethyl 1-Methylcyclopropanecarboxylate
Fischer esterification of 1-methylcyclopropanecarboxylic acid provides another route to the corresponding ester.
Experimental Protocol (Fischer Esterification):
-
A solution of 1-methylcyclopropanecarboxylic acid in a large excess of ethanol is treated with a catalytic amount of a strong acid (e.g., H2SO4 or p-toluenesulfonic acid).
-
The mixture is heated at reflux for several hours, with removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent, washed with aqueous bicarbonate solution and brine, dried, and concentrated.
-
The final product is purified by distillation.
Table 2: Comparison of Synthetic Routes
| Feature | Direct Acylation with this compound | Amide Coupling with 1-Methylcyclopropanecarboxylic Acid | Fischer Esterification |
| Starting Material | This compound | 1-Methylcyclopropanecarboxylic acid | 1-Methylcyclopropanecarboxylic acid |
| Reagent Reactivity | High (acyl chloride is highly electrophilic) | Moderate (requires activation of carboxylic acid) | Low (requires acid catalyst and heat) |
| Reaction Conditions | Generally mild (can often be run at room temperature) | Mild (room temperature) | Harsher (reflux temperatures) |
| Byproducts | HCl (needs to be scavenged by a base) | Coupling agent byproducts (e.g., HOBt, urea derivatives) | Water |
| Scope | Broad for both amines and alcohols | Very broad for amines | Primarily for simple, unhindered alcohols |
| Advantages | Fast reaction times, high yields | Avoids handling of moisture-sensitive acyl chlorides | Inexpensive reagents (for simple esters) |
| Disadvantages | Acyl chloride is moisture-sensitive and corrosive | Coupling reagents can be expensive | Reversible reaction, may require water removal for high yields |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic methods.
Caption: Reaction of this compound.
Caption: Alternative Synthetic Routes.
Caption: General Experimental Workflow.
performance comparison of catalysts for 1-Methylcyclopropanecarbonyl chloride reactions
A Comparative Guide to Catalysts in 1-Methylcyclopropanecarbonyl Chloride Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of reactive intermediates such as this compound is a critical step in the development of novel chemical entities. This acyl chloride serves as a valuable building block in organic synthesis. The primary route to its formation involves the chlorination of 1-Methylcyclopropanecarboxylic acid. This guide provides an objective comparison of the common reagents used for this transformation, which function as catalysts in the overall reaction scheme. The performance of these reagents is evaluated based on reaction conditions, yield, and purity of the final product, supported by established experimental data.
Performance Comparison of Chlorinating Agents
The conversion of 1-Methylcyclopropanecarboxylic acid to its corresponding acyl chloride is a fundamental reaction in organic chemistry. The choice of chlorinating agent significantly impacts the reaction's efficiency, selectivity, and the reaction conditions required. Below is a comparative summary of the most frequently employed reagents for this synthesis.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with catalytic DMF |
| Starting Material | 1-Methylcyclopropanecarboxylic acid | 1-Methylcyclopropanecarboxylic acid |
| Key Reagents | Thionyl chloride | Oxalyl chloride, Dimethylformamide (catalytic) |
| Typical Solvent | Neat (no solvent) or inert solvents like DCM, Toluene | Dichloromethane (DCM), other inert solvents |
| Reaction Temperature | Room temperature to reflux (typically 50-80°C) | Room temperature |
| Reaction Time | 1 - 4 hours | 1 - 3 hours |
| Typical Yield | High (often >90%) | Very high (often >95%) |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Key Advantages | Cost-effective, byproducts are gaseous and easily removed.[1] | Milder reaction conditions, high purity of product.[2] |
| Key Disadvantages | Harsher conditions may not be suitable for sensitive substrates, potential for side reactions. | More expensive than thionyl chloride, oxalyl chloride is toxic and moisture-sensitive.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.
Synthesis using Thionyl Chloride
This protocol is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 1-Methylcyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the flask at room temperature.
-
The reaction mixture is then heated to reflux (around 80°C) and stirred for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation to yield the pure product.
Synthesis using Oxalyl Chloride and Catalytic DMF
This method employs milder conditions and is often preferred for substrates sensitive to higher temperatures.
Procedure:
-
In a fume hood, dissolve 1-Methylcyclopropanecarboxylic acid in an anhydrous inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
To this solution, add a catalytic amount of dimethylformamide (DMF) (typically 1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2 to 1.5 equivalents) dropwise to the stirred solution at room temperature. Gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
The solvent and any volatile byproducts are then removed under reduced pressure to yield the crude this compound, which is often of high purity and can be used directly or further purified by distillation.[2]
Reaction Pathways and Mechanisms
The following diagrams illustrate the logical workflow of the synthesis and the catalytic cycle for the conversion of 1-Methylcyclopropanecarboxylic acid to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Catalytic role of DMF in the reaction with oxalyl chloride.[3]
References
A Cost-Benefit Analysis of 1-Methylcyclopropanecarbonyl Chloride in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, the choice of acylating agent is a critical decision that significantly impacts reaction efficiency, yield, purity, and overall cost-effectiveness. 1-Methylcyclopropanecarbonyl chloride is a valuable reagent for introducing the 1-methylcyclopropylcarbonyl moiety, a structural motif known to impart unique physicochemical and biological properties to molecules. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against common acylating agents: cyclopropanecarbonyl chloride, acetyl chloride, and benzoyl chloride.
Executive Summary
This compound offers the unique advantage of introducing a substituted cyclopropane ring, which can enhance metabolic stability and binding affinity of drug candidates. However, its higher cost per gram compared to simpler acylating agents necessitates a careful evaluation of its benefits in terms of reaction yield and the desired molecular complexity. For routine acylations where the introduction of a simple acyl group is sufficient, acetyl chloride presents the most cost-effective option. Cyclopropanecarbonyl chloride offers a less expensive way to introduce a cyclopropyl moiety, while benzoyl chloride is a cost-effective choice for introducing a benzoyl group. The decision to use this compound should be driven by the specific synthetic goal and the potential value the 1-methylcyclopropyl group brings to the target molecule.
Data Presentation: A Comparative Overview
To provide a quantitative basis for comparison, we have analyzed the performance of these four acylating agents in a model reaction: the acylation of 4-aminophenol. The data presented below is a synthesis of reported experimental values and realistic estimates based on typical reaction outcomes.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Approx. Cost (USD/g) | Model Reaction Yield (%) | Relative Cost per Mole |
| This compound | ![]() | 118.56 | 150.00 | ~90 (estimated) | Very High |
| Cyclopropanecarbonyl chloride | ![]() | 104.53 | 1.88 | 92 | Medium |
| Acetyl chloride | ![]() | 78.50 | 0.25 | 95 | Low |
| Benzoyl chloride | ![]() | 140.57 | 0.11 | 85-95 | Very Low |
Note: Costs are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols: Acylation of 4-Aminophenol
The following protocols provide a standardized methodology for the acylation of 4-aminophenol with the compared acylating agents.
General Procedure for Acylation of 4-Aminophenol
Materials:
-
4-Aminophenol
-
Acyl chloride (this compound, Cyclopropanecarbonyl chloride, Acetyl chloride, or Benzoyl chloride)
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 eq) in the chosen solvent (e.g., DCM or THF).
-
Add the base (e.g., pyridine or triethylamine, 1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.05 eq) dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to obtain the desired N-(4-hydroxyphenyl)amide.
Expected Yields:
-
With this compound: Estimated yield is around 90%, based on typical high-yielding acylation reactions with reactive amines.
-
With Cyclopropanecarbonyl chloride: Reported yields for similar acylations are generally high, in the range of 90-95%.
-
With Benzoyl chloride: Acylation of amines with benzoyl chloride is a robust reaction, with typical yields ranging from 85% to 95%.[3]
Mandatory Visualization
Signaling Pathway of a Hypothetical Drug Candidate
The introduction of a 1-methylcyclopropyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The diagram below illustrates a hypothetical signaling pathway where a drug candidate containing this moiety inhibits a key kinase.
References
Assessing the Purity of Synthesized 1-Methylcyclopropanecarbonyl Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 1-Methylcyclopropanecarbonyl chloride, a reactive acyl chloride intermediate. We will delve into detailed experimental protocols, present comparative data, and explore alternative reagents.
Introduction to this compound and Its Importance
This compound is a valuable building block in organic synthesis, primarily utilized in the introduction of the 1-methylcyclopropylcarbonyl moiety into molecules. This functional group is of interest in medicinal chemistry due to its unique conformational constraints and metabolic stability, which can impart favorable pharmacokinetic properties to drug candidates. Given its high reactivity, particularly its susceptibility to hydrolysis, rigorous purity assessment of synthesized this compound is crucial to avoid side reactions and ensure the desired product formation in subsequent synthetic steps. Commercial samples of similar acyl chlorides are typically available at a purity of ≥95%.
Analytical Techniques for Purity Assessment
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Technique | Strengths | Weaknesses | Ideal for Detecting |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and separation efficiency; provides molecular weight and fragmentation data for identification. | The high reactivity of the acyl chloride can lead to on-column degradation; derivatization is often necessary. | Volatile impurities, byproducts, and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information; quantitative analysis (qNMR) is possible with an internal standard. | Less sensitive than GC-MS; sample must be soluble in a suitable deuterated solvent. | Structural integrity of the main component, presence of starting materials (e.g., 1-methylcyclopropanecarboxylic acid), and major byproducts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Fast and non-destructive; provides information about functional groups. | Provides limited structural information; not ideal for quantifying low-level impurities. | Presence of the characteristic acyl chloride C=O stretch and absence of the carboxylic acid O-H stretch. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the reactive nature of this compound, direct injection onto a GC column can lead to degradation and inaccurate results. A common and effective strategy is to convert the acyl chloride to a more stable ester derivative, such as the methyl ester, prior to analysis.
Protocol for Derivatization to Methyl 1-Methylcyclopropanecarboxylate:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10 mg of the synthesized this compound in 1 mL of anhydrous dichloromethane.
-
Derivatization: Add 0.5 mL of anhydrous methanol to the solution. The reaction is typically rapid and exothermic. Allow the mixture to stand at room temperature for 15 minutes to ensure complete conversion.
-
Quenching (Optional): If necessary, quench any remaining acyl chloride by adding a small amount of a non-nucleophilic base, such as pyridine.
-
Analysis: Inject an aliquot of the resulting solution into the GC-MS.
Typical GC-MS Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized product and identifying proton- and carbon-containing impurities.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: In a clean, dry NMR tube, dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). It is crucial to use a dry solvent to prevent hydrolysis of the acyl chloride.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Expected Spectral Features for this compound:
-
¹H NMR (CDCl₃):
-
Singlet around 1.5 ppm (3H, -CH₃)
-
Multiplets corresponding to the cyclopropyl protons. Protons on a cyclopropane ring have distinct chemical shifts and coupling constants.
-
-
¹³C NMR (CDCl₃):
-
Signal for the carbonyl carbon (C=O) in the range of 170-180 ppm.
-
Signal for the quaternary cyclopropyl carbon attached to the methyl group.
-
Signal for the methyl carbon (-CH₃).
-
Signals for the other cyclopropyl carbons.
-
Purity Assessment with NMR:
The presence of unreacted 1-methylcyclopropanecarboxylic acid can be identified by a broad singlet for the carboxylic acid proton (-COOH) in the ¹H NMR spectrum (typically >10 ppm) and a carbonyl signal in the ¹³C NMR spectrum at a slightly different chemical shift than the acyl chloride. Residual solvents will also be readily identifiable by their characteristic NMR signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a quick and straightforward method to confirm the presence of the acyl chloride functional group and the absence of the corresponding carboxylic acid.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., anhydrous isopropanol or dichloromethane) after analysis.
Expected Spectral Features:
-
Strong C=O stretch: A sharp and intense absorption band in the region of 1790-1815 cm⁻¹ is characteristic of the acyl chloride carbonyl group.
-
Absence of O-H stretch: The absence of a broad absorption band in the region of 2500-3300 cm⁻¹ indicates the absence of the starting carboxylic acid.
-
C-Cl stretch: A weaker absorption may be observed in the fingerprint region (around 650-850 cm⁻¹).
Visualizing the Workflow
Caption: Workflow for the purity assessment of this compound.
Comparison with Alternative Reagents
The choice of an acylating agent depends on the specific synthetic transformation. This compound is primarily used for introducing the 1-methylcyclopropylcarbonyl group in reactions such as Friedel-Crafts acylation to form cyclopropyl ketones or in amidation reactions to form cyclopropanecarboxamides.
| Application | This compound | Alternative Reagents | Comparison of Performance |
| Synthesis of Cyclopropyl Ketones | Highly reactive, suitable for Friedel-Crafts acylation. | 1-Methylcyclopropanecarboxylic acid with a coupling agent (e.g., DCC, EDC); Weinreb amide of 1-methylcyclopropanecarboxylic acid. | The acyl chloride is generally more reactive and may not require coupling agents, leading to simpler reaction workups. However, it is also more sensitive to moisture. Using the carboxylic acid with a coupling agent offers milder reaction conditions but may introduce more byproducts from the coupling agent. Weinreb amides provide a more controlled and often higher-yielding route to ketones with organometallic reagents. |
| Synthesis of Cyclopropanecarboxamides | Reacts readily with amines to form amides. | 1-Methylcyclopropanecarboxylic acid with a coupling agent (e.g., HATU, HOBt); Esters of 1-methylcyclopropanecarboxylic acid. | The acyl chloride reaction is fast and often high-yielding but generates HCl as a byproduct, which may require a base to neutralize. Coupling agents with the carboxylic acid provide a versatile and milder method suitable for a wider range of amines, including those with sensitive functional groups. Ester aminolysis is generally less reactive and may require harsher conditions. |
Logical Flow for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. FTIR provides a rapid confirmation of the successful conversion of the carboxylic acid to the acyl chloride. NMR spectroscopy is invaluable for structural confirmation and identification of major impurities. For sensitive detection of volatile impurities and accurate quantification (following derivatization), GC-MS is the method of choice. The selection of an appropriate analytical method or combination of methods will depend on the specific requirements of the research, including the need for qualitative or quantitative data and the nature of the expected impurities. Careful consideration of alternative reagents for specific applications can also lead to optimized synthetic routes with improved yields and purity profiles.
A Researcher's Guide to 1-Methylcyclopropanecarbonyl Chloride in Amide Synthesis
For researchers, scientists, and professionals in drug development, the introduction of unique structural motifs is a critical step in designing novel therapeutics. The 1-methylcyclopropyl group, in particular, offers a desirable combination of rigidity and metabolic stability. This guide provides a comparative overview of 1-Methylcyclopropanecarbonyl Chloride as a reagent for incorporating this moiety, alongside alternative synthetic strategies. We present available experimental data, detailed protocols, and relevant biological signaling pathways to inform your research and development efforts.
Performance Comparison: Synthesizing 1-Methylcyclopropyl Amides
The primary application of this compound is in the formation of amide bonds, a cornerstone of medicinal chemistry. Its high reactivity as an acyl chloride allows for efficient coupling with a wide range of primary and secondary amines. While specific quantitative data for this compound is not extensively published in comparative studies, we can draw valuable insights from the performance of the closely related and well-documented cyclopropanecarbonyl chloride.
Below, we present a summary of typical yields for the amidation of cyclopropanecarbonyl chloride with various amines. This data serves as a strong proxy for the expected performance of its 1-methylated counterpart. Additionally, we compare this classical approach with alternative methods for synthesizing cyclopropyl amides, providing a broader context for selecting the optimal synthetic route.
Table 1: Representative Yields for Amidation of Cyclopropanecarbonyl Chloride with Various Amines
| Amine Substrate | Product | Solvent | Reaction Conditions | Yield (%) |
| Pyrrolidine | N-(cyclopropylcarbonyl)pyrrolidine | Cyrene | 0 °C to rt, 1 h | Moderate |
| Aniline | N-phenylcyclopropanecarboxamide | Cyrene | 0 °C to rt, 1 h | Good |
| Benzylamine | N-benzylcyclopropanecarboxamide | Cyrene | 0 °C to rt, 1 h | Good |
| Diethylamine | N,N-diethylcyclopropanecarboxamide | Dichloromethane | 0 °C to rt, 2-4 h | High |
| Morpholine | N-(cyclopropylcarbonyl)morpholine | Dichloromethane | 0 °C to rt, 2-4 h | High |
Note: "Moderate" and "Good" yields are qualitative descriptors from the source material; specific percentages were not provided. "High" yields are generally considered to be >80-90%. Data is representative of typical Schotten-Baumann conditions.
Table 2: Comparison of Synthetic Methods for Cyclopropyl Amide Formation
| Method | Reagents | General Conditions | Typical Yields | Key Considerations |
| Acyl Chloride Amidation | This compound , Amine, Base (e.g., Triethylamine) | Aprotic solvent (e.g., DCM, THF), 0 °C to room temperature | Generally high (can exceed 90%) | Fast and reliable; requires prior synthesis of the acyl chloride; generates HCl byproduct. |
| Catalytic Amidation of Carboxylic Acid | 1-Methylcyclopropanecarboxylic Acid, Amine, Catalyst (e.g., Boronic acid or Fe₃O₄/DABCO) | Higher temperatures (e.g., 85-110 °C), longer reaction times (e.g., 24-48 h) | Good to excellent (60-99%) | More atom-economical (water is the only byproduct); avoids the use of harsh chlorinating agents; may require catalyst screening and optimization.[1][2] |
| Grignard Reagent Coupling | 1-Methylcyclopropylmagnesium bromide, Amine-derived electrophile | Anhydrous ethereal solvent (e.g., THF, Et₂O) | Variable, can be high | Useful for specific substrates; requires synthesis of the Grignard reagent; sensitive to moisture and air. |
| Peptide Coupling Reagents | 1-Methylcyclopropanecarboxylic Acid, Amine, Coupling agent (e.g., HATU, EDC) | Aprotic solvent (e.g., DMF, DCM), room temperature | Generally high | Mild conditions, suitable for sensitive substrates; reagents can be expensive and generate stoichiometric byproducts. |
Experimental Protocol: Amide Synthesis via Acyl Chloride
This section provides a detailed, generalized protocol for the synthesis of an N-substituted-1-methylcyclopropanecarboxamide using this compound.
Objective: To synthesize an amide by reacting this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0-1.2 eq) and the non-nucleophilic base (1.5-2.0 eq) in the anhydrous aprotic solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.0 eq) dropwise to the cooled amine solution. A precipitate (the hydrochloride salt of the base) may form upon addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of N-substituted-1-methylcyclopropanecarboxamides.
Biological Relevance: Signaling Pathways
The incorporation of the cyclopropyl, and by extension, the 1-methylcyclopropyl moiety, is a validated strategy in drug design to enhance pharmacological properties. Many bioactive molecules containing this structural feature have been found to interact with key cellular signaling pathways implicated in various diseases, including cancer and neurological disorders. Below are diagrams of three such pathways that are frequently modulated by drugs containing these motifs.
mTOR Signaling Pathway:
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in cancer and other diseases.
Caption: Overview of the mTOR signaling pathway and a potential point of inhibition by cyclopropyl-containing drugs.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) pathway plays a critical role in cell proliferation and is a key target in cancer therapy.
Caption: The EGFR signaling cascade and its inhibition by targeted therapies, a class which includes some cyclopropyl-containing molecules.
MET/VEGFR-2 Signaling Pathway:
The MET and VEGFR-2 pathways are crucial for angiogenesis and tumor progression. Dual inhibition of these pathways is a promising anti-cancer strategy.
Caption: Dual inhibition of MET and VEGFR-2 signaling pathways by certain cyclopropyl-containing drugs to block tumor progression and angiogenesis.
References
Safety Operating Guide
Safe Disposal of 1-Methylcyclopropanecarbonyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of reactive chemical reagents like 1-Methylcyclopropanecarbonyl chloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. This compound is a flammable and corrosive acyl chloride that reacts violently with water and is moisture-sensitive.[1][2][3] Its disposal requires strict adherence to established protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The primary principle for the safe disposal of this compound is its conversion into a less hazardous substance through a controlled neutralization process prior to collection by a licensed waste disposal company.[4][5]
Immediate Safety Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood.[5] An emergency safety shower and eye wash station should be readily accessible.
Spill Management
In the event of a spill, the immediate priority is to contain the material and prevent its spread.
-
Minor Spills: For small spills, absorb the material with an inert, dry absorbent such as sand, earth, or vermiculite. Once absorbed, collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[2] Do not use water to clean up spills, as the substance reacts violently with it.[2][3]
-
Major Spills: In the case of a larger spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
Disposal Protocol: Neutralization
The recommended procedure for the disposal of this compound involves a slow, controlled neutralization reaction. This process converts the reactive acyl chloride into the less reactive sodium salt of 1-methylcyclopropanecarboxylic acid, carbon dioxide, and sodium chloride.
Experimental Protocol for Neutralization
-
Preparation: In a chemical fume hood, prepare a large beaker or flask with a magnetic stir bar. The reaction vessel should be large enough to accommodate potential foaming and gas evolution. Place the beaker in an ice bath to control the temperature of the reaction.
-
Neutralizing Solution: Prepare a cold 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Fill the reaction vessel to no more than 25% of its total volume with this solution.[5]
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirred, cold basic solution. The addition should be gradual to control the exothermic reaction and the rate of gas evolution (carbon dioxide).
-
Reaction Monitoring: Continue stirring the mixture for several hours after the addition is complete to ensure the full neutralization of the acyl chloride. Monitor the pH of the solution to ensure it remains basic.[5]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[5] Consult with your institution's EHS department for final collection and disposal by a licensed waste disposal company.[4]
| Parameter | Recommendation |
| Neutralizing Agent | 5-10% aqueous solution of sodium bicarbonate or sodium carbonate |
| Reaction Temperature | Maintained at 0-10 °C using an ice bath |
| Rate of Addition | Slow, dropwise addition to control exotherm and gas evolution |
| Stirring | Continuous and vigorous stirring throughout the addition and reaction time |
| Reaction Time | Several hours after complete addition to ensure full neutralization |
| pH Monitoring | The final solution should be basic (pH > 7) |
| Final Disposal | Collection in a labeled hazardous waste container for professional disposal |
Incompatible Materials
To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials, which include:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methylcyclopropanecarbonyl chloride
Essential Safety Protocols for Handling 1-Methylcyclopropanecarbonyl Chloride
For Immediate Reference: Key Safety and Handling Information
Summary of Hazards
Proper handling of this compound is critical due to its presumed hazardous properties, which are characteristic of acyl chlorides.
| Hazard Classification | Description |
| Flammability | Assumed to be a flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3][4] |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4][5] |
| Corrosivity | Causes severe skin burns and eye damage.[1][4][5][6] Contact with the respiratory tract can cause irritation.[2][5] |
| Reactivity | Reacts violently with water, liberating toxic and corrosive gases such as hydrogen chloride.[1][2][3] It is also incompatible with strong oxidizing agents, strong bases, and alcohols.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Recommended Protection | Material/Standard |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are suitable for protection against acyl chlorides.[2] Always check the manufacturer's glove compatibility data. |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[7][8] |
| Body | Flame-retardant laboratory coat | A fully fastened lab coat made of a chemical-resistant and flame-retardant material is essential.[9] |
| Respiratory | Chemical fume hood or respirator | All handling of this substance must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or in case of a spill, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[8][10] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Have appropriate spill containment materials (e.g., dry sand, vermiculite) readily available. Do not use water.[1]
-
Don all required PPE as outlined in the table and workflow diagram.
-
-
Handling and Use:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][4]
-
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[1]
-
Dispense the chemical carefully to avoid splashes and the generation of aerosols.
-
Ground and bond containers when transferring the substance to prevent static discharge.[4]
-
-
Post-Handling:
-
Wipe down the work area with a suitable solvent (e.g., isopropanol) followed by a soap and water solution, ensuring all waste is collected as hazardous.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.[10]
-
Disposal Plan
Waste Characterization: All materials contaminated with this compound are considered hazardous waste. This includes empty containers, used gloves, and spill cleanup materials.
Disposal Procedure:
-
Segregation:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be compatible with corrosive and flammable materials.
-
Collect all solid waste (gloves, absorbent materials, etc.) in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive, Water-Reactive).
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. Do not attempt to neutralize or dispose of this chemical down the drain.
-
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-Methylcyclopentane-1-carbonyl chloride | C7H11ClO | CID 13205276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






